HMN-176
説明
特性
IUPAC Name |
(NZ)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJOKLXXLVMPR-RPBJWCAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=CC=C/C2=C\C=C3C=CN(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HMN-176: A Multi-Faceted Approach to Combating Cancer
An In-depth Technical Guide on its Core Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of HMN-176, a potent stilbene derivative with significant anti-cancer properties. This compound, the active metabolite of the orally bioavailable prodrug HMN-214, exhibits a unique dual mechanism of action that includes direct cytotoxicity through mitotic arrest and the reversal of multidrug resistance. This document details the signaling pathways affected by this compound, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its activity.
Core Mechanism of Action: A Two-Pronged Attack
This compound exerts its anti-tumor effects through two primary, interconnected mechanisms:
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Inhibition of Mitosis and Induction of Apoptosis: this compound is a potent mitotic inhibitor that disrupts the proper formation and function of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent programmed cell death (apoptosis).[1][2] Unlike many other mitotic inhibitors that target tubulin directly, this compound's primary mode of action is the inhibition of centrosome-dependent microtubule nucleation.[3][4][5] This leads to the formation of defective mitotic spindles, characterized by short or multiple poles, which in turn activates the spindle assembly checkpoint, delaying mitotic progression.[3][4][5] While it interacts with the polo-like kinase-1 (plk1) pathway, it does not directly inhibit the kinase activity of plk1 but rather alters its spatial distribution within the cell.[1][6] This disruption of spindle formation ultimately triggers DNA fragmentation and apoptosis.[1][2]
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Reversal of Multidrug Resistance (MDR): A significant feature of this compound is its ability to restore sensitivity to conventional chemotherapeutic agents in multidrug-resistant cancer cells.[1][7] This is achieved by downregulating the expression of the multidrug resistance gene 1 (MDR1), which encodes for the P-glycoprotein efflux pump. This compound inhibits the binding of the nuclear transcription factor Y (NF-Y) to the Y-box element in the promoter region of the MDR1 gene.[1][7] This transcriptional repression reduces the levels of P-glycoprotein, thereby increasing the intracellular concentration and efficacy of other anticancer drugs.
Signaling Pathways and Molecular Interactions
The following diagram illustrates the key molecular events and signaling pathways influenced by this compound in cancer cells.
Caption: this compound's dual mechanism: mitotic inhibition and MDR reversal.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human Tumor Cell Lines | Multiple | Mean: 118 | [6] |
Table 2: Efficacy of this compound in Human Tumor Specimens (Ex Vivo)
| Cancer Type | Concentration (µg/mL) | Response Rate (%) | Reference |
| Breast Cancer | 1.0 | 75% (6/8) | [8] |
| Non-Small Cell Lung Cancer | 10.0 | 67% (4/6) | [8] |
| Ovarian Cancer | 10.0 | 57% (4/7) | [8] |
| All Assessable Specimens | 0.1 | 32% (11/34) | [8] |
| All Assessable Specimens | 1.0 | 62% (21/34) | [8] |
| All Assessable Specimens | 10.0 | 71% (25/35) | [8] |
Table 3: Effect of this compound on MDR1 Expression
| Cell Line | Treatment | MDR1 mRNA Suppression | Reference |
| K2/ARS (Adriamycin-resistant) | 3 µM this compound | ~56% | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of this compound's mechanism of action.
Cell Viability and Cytotoxicity Assays
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MTT Assay: To determine the cytotoxic effects of this compound, a colorimetric MTT assay is commonly used.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Analysis of MDR1 Gene Expression
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): To quantify the effect of this compound on MDR1 mRNA levels.
-
Treat cancer cells with this compound for a defined period.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Perform PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the PCR products by gel electrophoresis and quantify the band intensities to determine the relative expression of MDR1 mRNA.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
EMSA: To investigate the effect of this compound on the binding of NF-Y to the MDR1 promoter.
-
Synthesize and label a DNA probe corresponding to the Y-box sequence of the MDR1 promoter.
-
Prepare nuclear extracts from cancer cells.
-
Incubate the labeled probe with the nuclear extracts in the presence or absence of this compound.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or other detection methods to assess the binding of NF-Y.
-
Cell Cycle Analysis
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Flow Cytometry: To determine the effect of this compound on cell cycle distribution.
-
Treat cells with this compound for various time points.
-
Harvest and fix the cells in ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Immunofluorescence Microscopy
-
Immunofluorescence: To visualize the effects of this compound on the mitotic spindle.
-
Grow cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against α-tubulin to label the microtubules.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with a fluorescent dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope to observe spindle morphology.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to characterize the dual mechanism of this compound.
Caption: Workflow for characterizing this compound's anti-cancer effects.
Conclusion
This compound represents a promising anti-cancer agent with a novel, dual mechanism of action. Its ability to induce mitotic catastrophe and simultaneously reverse multidrug resistance addresses two major challenges in cancer therapy. The preclinical data strongly support its continued investigation and development. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this compound and similar targeted therapies. Further research into the downstream effectors of this compound-induced mitotic arrest and its efficacy in combination with other chemotherapeutic agents is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Multifaceted Anti-Cancer Agent Targeting Drug Resistance and Mitosis
For Researchers, Scientists, and Drug Development Professionals
HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, has emerged as a promising anti-cancer agent with a dual mechanism of action that strikes at the heart of tumor cell proliferation and survival. This stilbene derivative not only induces mitotic arrest by interfering with a key cell cycle regulator but also resensitizes multidrug-resistant cancer cells to conventional chemotherapeutics. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data associated with this compound.
Chemical Structure and Properties
This compound is chemically known as (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide.[1] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-methoxy-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]-benzenesulfonamide | [2] |
| CAS Number | 173529-10-7 | [2][3][4] |
| Molecular Formula | C20H18N2O4S | [2][3] |
| Molecular Weight | 382.43 g/mol | [3] |
| SMILES | O=S(=O)(c1ccc(OC)cc1)Nc1ccccc1/C=C/c1cc--INVALID-LINK--[O-] | [4] |
Mechanism of Action: A Two-Pronged Attack
This compound exerts its anti-tumor effects through two distinct and synergistic mechanisms: the reversal of multidrug resistance and the induction of mitotic catastrophe.
Overcoming Multidrug Resistance by Targeting NF-Y
A significant hurdle in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump. This compound has been shown to directly address this challenge by downregulating MDR1 expression.[1]
The proposed mechanism involves the inhibition of the transcription factor NF-Y.[1] NF-Y is a critical regulator of MDR1 gene expression, binding to the Y-box consensus sequence in the MDR1 promoter.[1] this compound interferes with the binding of NF-Y to the MDR1 promoter, thereby suppressing its transcription.[1] This leads to a reduction in P-gp levels and restores the sensitivity of cancer cells to chemotherapeutic agents.[1]
Induction of Mitotic Arrest via PLK1 Interference
In addition to its effects on drug resistance, this compound is a potent inhibitor of mitosis.[5] It interferes with the function of Polo-like kinase 1 (PLK1), a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5][6] Unlike some anti-mitotic agents that target tubulin polymerization directly, this compound does not have a significant effect on this process.[5] Instead, it is suggested to alter the subcellular localization of PLK1, leading to defects in spindle formation and a prolonged mitotic arrest, ultimately culminating in apoptotic cell death.[7] Research indicates that this compound inhibits centrosome-dependent microtubule nucleation, classifying it as a first-in-class anti-centrosome drug.[8][9]
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. raybiotech.com [raybiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Technical Guide to Reversing Multidimensional Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable challenge in oncology, significantly limiting the efficacy of chemotherapeutic agents. A primary driver of MDR is the overexpression of the multidrug resistance gene 1 (MDR1), which encodes for the efflux pump P-glycoprotein (P-gp). HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has emerged as a promising agent capable of reversing P-gp-mediated MDR. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its operational pathways.
Core Mechanism of Action: Targeting Transcriptional Regulation of MDR1
This compound circumvents multidrug resistance not by directly inhibiting the P-gp pump, but by suppressing its expression at the genetic level.[1][2] The compound's primary target is the transcription factor NF-Y (Nuclear Factor Y).[1][2] NF-Y is a critical component for the basal expression of the MDR1 gene, binding to the Y-box consensus sequence within the MDR1 promoter.[1][2]
This compound inhibits the binding of the NF-Y heterotrimer to the Y-box sequence on the DNA.[2] This disruption of NF-Y activity leads to a dose-dependent inhibition of Y-box-dependent promoter activity of the MDR1 gene.[1][2] Consequently, both MDR1 mRNA and P-gp protein levels are significantly suppressed, leading to a restoration of chemosensitivity in resistant cancer cells.[1][2]
Beyond its MDR reversal properties, this compound also possesses inherent cytotoxic activity, suggesting a dual mechanism of action that combines direct tumor cell killing with the resensitization of cells to other chemotherapeutic agents.[1][2]
Quantitative Data on this compound Efficacy
The efficacy of this compound in reversing multidrug resistance and its own cytotoxic potential have been quantified in various studies. The following tables summarize key findings.
Table 1: Reversal of Adriamycin Resistance by this compound in K2/ARS Human Ovarian Cancer Cells
| Treatment | GI₅₀ of Adriamycin (Concentration for 50% Growth Inhibition) | Fold Reduction in GI₅₀ | Reference |
| Adriamycin alone | Not specified | - | [1][2] |
| Adriamycin + 3 µM this compound | ~50% decrease compared to Adriamycin alone | ~2-fold | [1][2] |
Table 2: In Vitro Cytotoxicity of this compound in Human Tumor Specimens (14-day continuous exposure)
| This compound Concentration | Percentage of Assessable Specimens Showing a Response | Reference |
| 0.1 µg/ml | 32% (11/34) | [3] |
| 1.0 µg/ml | 62% (21/34) | [3] |
| 10.0 µg/ml | 71% (25/35) | [3] |
Table 3: Tumor-Specific Activity of this compound
| Tumor Type | This compound Concentration | Percentage of Specimens Responding | Reference |
| Breast Cancer | 1.0 µg/ml | 75% (6/8) | [3] |
| Non-Small-Cell Lung Cancer | 10.0 µg/ml | 67% (4/6) | [3] |
| Ovarian Cancer | 10.0 µg/ml | 57% (4/7) | [3] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the research of this compound.
Cell Lines and Culture
-
Cell Lines: K2 human ovarian cancer cells and their Adriamycin-resistant subline, K2/ARS, are commonly used.[1][2] K2/ARS cells constitutively express the MDR1 gene.[1]
-
Culture Conditions: Cells are maintained in a suitable medium, such as RPMI 1640, supplemented with 10% fetal bovine serum and antibiotics, in a humidified atmosphere of 5% CO₂ at 37°C.
Cytotoxicity and Growth Inhibition Assays
-
Objective: To determine the concentration of a drug that inhibits cell growth by 50% (GI₅₀).
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, expose the cells to various concentrations of the test compound (e.g., Adriamycin, this compound) for a specified duration (e.g., 72 hours).
-
For resistance reversal studies, pretreat cells with a fixed concentration of this compound (e.g., 3 µM) before adding the chemotherapeutic agent.[2]
-
Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or MTT assay.
-
Calculate the GI₅₀ values from the dose-response curves.
-
Western Blot Analysis for P-glycoprotein Expression
-
Objective: To quantify the protein levels of P-glycoprotein.
-
Protocol:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and determine the total protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for P-glycoprotein.
-
Incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use a loading control, such as β-actin, to normalize the results.
-
Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression
-
Objective: To measure the mRNA levels of the MDR1 gene.
-
Protocol:
-
Treat cells with this compound.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform PCR using primers specific for the MDR1 gene.
-
Use a housekeeping gene, such as GAPDH, as an internal control.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Luciferase Reporter Fusion Gene Analysis
-
Objective: To assess the effect of this compound on the promoter activity of the MDR1 gene.
-
Protocol:
-
Construct a reporter plasmid containing the MDR1 promoter region with the Y-box sequence upstream of a luciferase gene.
-
Transfect the plasmid into the target cells.
-
Treat the transfected cells with various concentrations of this compound.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., a β-galactosidase expression vector).
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To determine if this compound inhibits the binding of NF-Y to the Y-box DNA sequence.
-
Protocol:
-
Synthesize and label a double-stranded oligonucleotide probe containing the Y-box consensus sequence.
-
Prepare nuclear extracts from the target cells.
-
Incubate the nuclear extracts with the labeled probe in the presence or absence of this compound.
-
For competition assays, add an excess of unlabeled probe.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the labeled probe by autoradiography or other suitable methods.
-
Visualizing the Core Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Mechanism of this compound in reversing multidrug resistance.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound presents a novel and effective strategy for combating multidrug resistance in cancer. By targeting the transcriptional regulation of the MDR1 gene through the inhibition of NF-Y, this compound can restore the sensitivity of resistant tumors to conventional chemotherapeutic agents. The quantitative data and experimental evidence strongly support its potential as a valuable component of combination cancer therapy.
Future research should focus on:
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In-depth in vivo studies to further validate the efficacy and safety of this compound in combination with various chemotherapeutics.
-
Elucidation of the broader effects of this compound on other NF-Y-regulated genes to understand its full pharmacological profile.
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Clinical trials to evaluate the therapeutic potential of this compound or its prodrug, HMN-214, in patients with multidrug-resistant cancers.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising role of this compound in overcoming one of the most significant obstacles in cancer treatment.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Targeted Approach to Overcoming Multidrug Resistance by Inhibiting the NF-Y Transcription Factor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of the multidrug resistance gene 1 (MDR1), which encodes the P-glycoprotein (P-gp) efflux pump. The transcription factor NF-Y plays a crucial role in the basal expression of the MDR1 gene. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has emerged as a promising compound that can restore chemosensitivity in multidrug-resistant cancer cells by directly targeting the NF-Y transcription factor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effect on NF-Y, and details the experimental methodologies used to elucidate this mechanism.
Introduction to this compound and NF-Y
This compound is a stilbene derivative with potent antitumor activity.[1] It is the active metabolite of the orally administered prodrug HMN-214.[1] A key aspect of this compound's anticancer activity is its ability to circumvent multidrug resistance, a phenomenon often driven by the overexpression of the MDR1 gene.[1]
The Nuclear Factor Y (NF-Y), also known as the CCAAT-binding factor (CBF), is a heterotrimeric transcription factor composed of three subunits: NF-YA, NF-YB, and NF-YC.[2] This complex binds to the highly conserved CCAAT box sequence found in the promoter region of numerous genes, including MDR1.[2] The binding of NF-Y to the Y-box (which contains a CCAAT sequence) in the MDR1 promoter is considered essential for its basal transcription.[1]
Mechanism of Action: this compound Inhibition of NF-Y
This compound exerts its effect on multidrug resistance by directly interfering with the activity of the NF-Y transcription factor. This targeted inhibition disrupts the transcriptional activation of the MDR1 gene, leading to a cascade of downstream effects that ultimately resensitize cancer cells to chemotherapeutic agents.
Inhibition of NF-Y Binding to the MDR1 Promoter
Electrophoretic mobility shift assays (EMSA) have demonstrated that this compound inhibits the binding of NF-Y to the Y-box consensus sequence within the MDR1 promoter in a dose-dependent manner.[1] This direct inhibition of DNA binding is the primary mechanism by which this compound downregulates MDR1 expression.
Downregulation of MDR1 Gene Expression
The inhibition of NF-Y binding to the MDR1 promoter by this compound leads to a significant suppression of MDR1 gene expression. This has been observed at both the messenger RNA (mRNA) and protein levels.
-
mRNA Level: Reverse transcription-PCR (RT-PCR) analysis has shown a marked decrease in MDR1 mRNA levels in multidrug-resistant cells treated with this compound.[1]
-
Protein Level: Western blot analysis has confirmed a corresponding reduction in the expression of P-glycoprotein, the protein product of the MDR1 gene, following this compound treatment.[1]
Reversal of Multidrug Resistance
The this compound-mediated downregulation of P-glycoprotein expression restores the sensitivity of cancer cells to chemotherapeutic agents that are substrates of this efflux pump. In a key study, treatment of the Adriamycin-resistant human ovarian cancer cell line K2/ARS with this compound resulted in a significant decrease in the concentration of Adriamycin required to inhibit cell growth.[1]
Quantitative Data
The following tables summarize the quantitative effects of this compound on NF-Y activity and multidrug resistance.
| Parameter | Cell Line | Treatment | Result | Reference |
| Reversal of Adriamycin Resistance | K2/ARS (human ovarian cancer) | 3 µM this compound | ~50% decrease in the GI50 of Adriamycin | [1] |
| Assay | Cell Line | This compound Concentration | Effect on MDR1 Promoter Activity | Reference |
| Luciferase Reporter Assay | Not specified in abstract | Dose-dependent | Inhibition of Y-box-dependent promoter activity | [1] |
| Assay | Source of Nuclear Extract | This compound Concentration | Effect on NF-Y Binding | Reference |
| Electrophoretic Mobility Shift Assay (EMSA) | Not specified in abstract | Dose-dependent | Inhibition of NF-Y binding to the Y-box consensus sequence | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Cell Culture and Drug Treatment
-
Cell Lines: K2 human ovarian cancer subline selected for Adriamycin resistance (K2/ARS) and the parental K2 cell line.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for the specified duration of the experiment.
Western Blot Analysis for P-glycoprotein
This protocol is for the detection of P-glycoprotein (the MDR1 gene product).
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for P-glycoprotein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA
This protocol is for the quantification of MDR1 mRNA levels.
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the MDR1 gene. A housekeeping gene (e.g., GAPDH or β-actin) is also amplified as an internal control.
-
Analysis: The PCR products are resolved by agarose gel electrophoresis and visualized by ethidium bromide staining. The intensity of the MDR1 band is normalized to the intensity of the housekeeping gene band.
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay measures the transcriptional activity of the MDR1 promoter.
-
Plasmid Construction: A luciferase reporter plasmid is constructed by cloning the promoter region of the MDR1 gene containing the Y-box element upstream of the luciferase reporter gene.
-
Transfection: The reporter plasmid is transfected into the target cells. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
Drug Treatment: After transfection, the cells are treated with various concentrations of this compound.
-
Luciferase Assay: Cell lysates are prepared, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system used. The firefly luciferase activity is normalized to the Renilla luciferase activity.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the binding of NF-Y to the MDR1 promoter.
-
Probe Preparation: A double-stranded DNA oligonucleotide probe corresponding to the Y-box sequence in the MDR1 promoter is synthesized and labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag.
-
Nuclear Extract Preparation: Nuclear extracts containing the NF-Y transcription factor are prepared from the target cells.
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence or absence of increasing concentrations of this compound. For competition experiments, an excess of unlabeled probe is also included.
-
Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried, and the labeled DNA-protein complexes are visualized by autoradiography or other appropriate detection methods. The inhibition of the NF-Y-DNA complex formation by this compound is then quantified.
Conclusion
This compound represents a targeted therapeutic strategy for overcoming multidrug resistance in cancer. Its ability to specifically inhibit the binding of the NF-Y transcription factor to the MDR1 promoter, leading to the downregulation of P-glycoprotein expression, highlights the potential of targeting transcription factors in cancer therapy. The experimental protocols detailed in this guide provide a framework for further investigation into the mechanisms of this compound and the development of similar targeted agents. Further research to determine the precise IC50 of this compound for NF-Y inhibition and to fully elucidate the dose-response relationship will be crucial for its clinical development.
References
In-Depth Technical Guide: Discovery and Synthesis of HMN-176
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has emerged as a promising compound in oncology research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this novel stilbene derivative. This document details the compound's mechanism of action, including its role as a polo-like kinase 1 (PLK1) inhibitor and its ability to circumvent multidrug resistance by targeting the transcription factor NF-Y. In vitro and in vivo data are presented in a structured format, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological effects.
Discovery and Background
This compound, with the chemical name (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole}1-oxide, was identified as the active metabolite of the orally bioavailable prodrug HMN-214.[1][2] HMN-214 was developed by Nippon Shinyaku Co., Ltd. as part of a research program focused on novel sulfonamide antitumor agents.[1] Early studies revealed that this compound exhibits potent cytotoxic activity against a broad range of human tumor cell lines.[2] The compound was found to induce cell cycle arrest at the G2/M phase, a hallmark of mitotic inhibitors.[3] Further investigations into its mechanism of action have highlighted its unique properties that differentiate it from other antitumor agents.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of stilbene derivatives often involves Wittig or Horner-Wadsworth-Emmons reactions. The synthesis of related sulfonamide compounds has also been described in the literature. It is known that HMN-214 is a synthetic prodrug of this compound, suggesting that the synthesis of HMN-214 would likely involve a final step of N-acetylation of this compound or a related intermediate.
Mechanism of Action
This compound exerts its antitumor effects through a multi-faceted mechanism of action, primarily centered on the disruption of mitosis and the reversal of multidrug resistance.
Interference with Polo-Like Kinase 1 (PLK1)
This compound is characterized as a stilbene derivative that interferes with the function of polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[3] Unlike many PLK1 inhibitors, this compound does not directly inhibit the kinase activity of PLK1. Instead, it is thought to disrupt the proper localization and function of PLK1 during mitosis, leading to mitotic arrest and subsequent apoptosis.
Overcoming Multidrug Resistance by Targeting NF-Y
A significant aspect of this compound's activity is its ability to restore chemosensitivity to multidrug-resistant (MDR) cancer cells.[4] This is achieved by targeting the transcription factor NF-Y.[4] NF-Y is a key regulator of the MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance. This compound has been shown to inhibit the binding of NF-Y to the MDR1 promoter, leading to the downregulation of MDR1 expression and a subsequent increase in the intracellular concentration of other chemotherapeutic agents.[4]
Caption: this compound mediated downregulation of MDR1 expression.
Biological Activity and Efficacy
The antitumor activity of this compound has been evaluated in a variety of in vitro and in vivo models.
In Vitro Cytotoxicity
This compound demonstrates potent cytotoxic effects against a wide range of human cancer cell lines. The IC50 values for this compound are typically in the nanomolar range, indicating high potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various (22 human tumor cell lines) | Various | nM range | [2] |
| HeLa | Cervical Cancer | - | [3] |
| PC-3 | Prostate Cancer | - | [3] |
| DU-145 | Prostate Cancer | - | [3] |
| MIAPaCa-2 | Pancreatic Cancer | - | [3] |
| U937 | Leukemia | - | [3] |
| MCF-7 | Breast Cancer | - | [3] |
| A549 | Lung Cancer | - | [3] |
| WiDr | Colon Cancer | - | [3] |
| NGP (MYCN-amplified) | Neuroblastoma | - | [3] |
| SH-SY5Y (MYCN-non-amplified) | Neuroblastoma | - | [3] |
In Vivo Antitumor Activity
The prodrug HMN-214, which is converted to this compound in vivo, has shown significant antitumor activity in mouse xenograft models of human cancers, including lung, pancreatic, gastric, prostate, and breast cancers.[3] The antitumor efficacy of HMN-214 was found to be comparable or superior to that of several clinically used anticancer agents.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for MDR1 Expression
Objective: To assess the effect of this compound on the protein expression of P-glycoprotein (MDR1).
Protocol:
-
Treat multidrug-resistant cancer cells (e.g., K2/ARS) with this compound (e.g., 3 µM) for 48 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Treat cancer cells with this compound at a relevant concentration (e.g., 3 µM) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
This compound is a potent antitumor agent with a unique dual mechanism of action that involves both the disruption of mitosis through interference with PLK1 and the reversal of multidrug resistance by targeting the NF-Y/MDR1 pathway. Its efficacy in a broad range of cancer cell lines and in vivo models highlights its potential as a therapeutic candidate. Further research, particularly in elucidating the precise details of its chemical synthesis and its continued evaluation in preclinical and clinical settings, is warranted to fully explore its therapeutic utility in the treatment of cancer.
References
- 1. | BioWorld [bioworld.com]
- 2. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of HMN-176: A Technical Overview for Cancer Research Professionals
An In-Depth Guide to the Preclinical Efficacy and Mechanism of Action of a Novel Mitotic Inhibitor
HMN-176, the active metabolite of the oral prodrug HMN-214, is a novel stilbene-like compound that has demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines in vitro.[1] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anticancer properties. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Executive Summary
This compound distinguishes itself as a mitotic inhibitor with a unique mechanism of action that does not involve direct interaction with tubulin.[2] Its primary mode of cytotoxicity involves the disruption of spindle polar bodies, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis through the intrinsic mitochondrial pathway.[1] Notably, this compound has also been shown to circumvent multidrug resistance by downregulating the expression of the MDR1 gene.[2][3] This guide synthesizes the available preclinical data to present a detailed picture of this compound's in vitro activity.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound has been evaluated across a diverse panel of human cancer cell lines, including those resistant to conventional chemotherapeutic agents. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values.
Table 1: Mean IC50 of this compound Against a Panel of Cancer Cell Lines
| Cell Line Panel | Mean IC50 (nM) |
| Unspecified Panel | 112 |
Table 2: IC50 Values of this compound in Drug-Resistant P388 Leukemia Cells
| Cell Line | Resistance Profile | IC50 (nM) |
| P388/Cisplatin | Cisplatin-Resistant | 143 |
| P388/Doxorubicin | Doxorubicin-Resistant | 557 |
| P388/Vincristine | Vincristine-Resistant | 265 |
Table 3: Dose-Dependent Effects of this compound
| Cell Lines | Concentration Range (µM) | Observed Effect |
| HCT116, A549, DLD-1, NCI-H358 | 0.1 - 1 | Increased G2/M arrest and apoptosis |
| K2/ARS (Ovarian) | 3 | ~50% decrease in GI50 of Adriamycin |
| HeLa | 3 | Induction of G2/M cell cycle arrest |
Mechanism of Action: Signaling Pathways and Cellular Effects
This compound exerts its cytotoxic effects through a multi-pronged mechanism targeting key cellular processes involved in cell division and survival.
Induction of G2/M Cell Cycle Arrest
This compound acts as a potent mitotic inhibitor.[1] Treatment of colon and lung cancer cell lines, such as HCT116, A549, DLD-1, and NCI-H358, with this compound leads to a significant G2/M arrest.[1] This cell cycle blockade is biochemically characterized by a decrease in the tyrosine phosphorylation of cdc2 and an increase in the formation of the cdc2-cyclin B complex, which is indicative of mitotic activation.[1] Morphologically, this compound-treated cells exhibit disrupted spindle polar bodies and irregular cell division.[1]
Caption: this compound mechanism for inducing G2/M cell cycle arrest.
Apoptosis Induction via the Intrinsic Mitochondrial Pathway
Following G2/M arrest, this compound induces programmed cell death, or apoptosis.[1] This is evidenced by the activation of caspase-3 and the cleavage of PARP.[1] The apoptotic cascade initiated by this compound proceeds through the intrinsic mitochondrial pathway, as indicated by the activation of caspase-9, with no involvement of the extrinsic caspase-8 pathway.[1]
A key regulator in this process is the tumor suppressor protein p53. This compound treatment leads to an increased expression of p53 and its phosphorylation on serine 20.[1] This activated p53, in turn, upregulates the expression of pro-apoptotic proteins Noxa and Puma.[1] Concurrently, the expression of anti-apoptotic proteins Bcl-2 and Mcl-1 is downregulated, further tipping the cellular balance towards apoptosis.[1] The induction of caspase-3 activation by this compound within 24 hours is observed in cell lines with wild-type p53, such as HCT116 and A549, but not in p53-mutant or null cell lines like DLD-1 and NCI-H358 at the same time point.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. biocompare.com [biocompare.com]
An In-depth Technical Guide to the Pharmacokinetics of HMN-176
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176, an active metabolite of the orally administered prodrug HMN-214, is a novel stilbene derivative with potent antitumor activity. Its mechanism of action involves the disruption of mitotic processes through interaction with polo-like kinase-1 (PLK1) and the circumvention of multidrug resistance by targeting the transcription factor NF-Y.[1] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing preclinical and clinical findings, experimental methodologies, and the molecular pathways it modulates.
Pharmacokinetic Profile of this compound
This compound is formed from its prodrug, HMN-214, to improve oral absorption. Pharmacokinetic studies have been conducted in both preclinical animal models and in human clinical trials, establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this active compound.
Preclinical Pharmacokinetics in Rats
Following oral administration of the prodrug HMN-214 to male rats, this compound is readily absorbed and becomes the primary circulating entity.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats Following a Single Oral Dose of HMN-214
| Parameter | Value |
| Tmax (h) | ~2 |
| Key Observation | The prodrug HMN-214 was not detected in plasma, indicating rapid and efficient conversion to this compound. |
Source: Preclinical studies.
Clinical Pharmacokinetics in Humans
A Phase I dose-escalation study of HMN-214 was conducted in patients with advanced solid tumors. The study evaluated doses of 3, 6, 8, and 9.9 mg/m²/day administered for 21 consecutive days in a 28-day cycle. The pharmacokinetic analysis focused on the active metabolite, this compound.
Table 2: Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors Following Oral Administration of HMN-214 (Day 1)
| Dose of HMN-214 (mg/m²/day) | Tmax (h) (Range) | t1/2 (h) (Range) | Cmax (ng/mL) (Mean ± SD) | AUC0-24h (ng·h/mL) (Mean ± SD) |
| 3 | 2.2 - 6.7 | 11.8 - 15.8 | Data not available in abstract | Data not available in abstract |
| 6 | 2.2 - 6.7 | 11.8 - 15.8 | Data not available in abstract | Data not available in abstract |
| 8 | 2.2 - 6.7 | 11.8 - 15.8 | Data not available in abstract | Data not available in abstract |
| 9.9 | 2.2 - 6.7 | 11.8 - 15.8 | Data not available in abstract | Data not available in abstract |
Source: Garland LL, et al. Clin Cancer Res. 2006.
Key Observations from the Phase I Study:
-
The time to reach maximum plasma concentration (Tmax) for this compound ranged from 2.2 to 6.7 hours.
-
The terminal half-life (t1/2) of this compound ranged from 11.8 to 15.8 hours.
-
The area under the plasma concentration-time curve (AUC) demonstrated a dose-proportional increase.
-
The maximum plasma concentration (Cmax) did not show a clear dose-proportional increase.
-
There was no evidence of this compound accumulation with repeated dosing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of the experimental designs employed in the preclinical and clinical evaluation of this compound.
Preclinical Rat Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Single oral gavage of HMN-214.
-
Blood Sampling: Serial blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, and AUC.
Human Phase I Clinical Trial Protocol
-
Study Design: Open-label, dose-escalation Phase I trial.
-
Patient Population: Patients with advanced solid tumors.
-
Dosing Regimen: HMN-214 administered orally once daily for 21 consecutive days, followed by a 7-day rest period (28-day cycle). Doses were escalated in cohorts from 3 to 9.9 mg/m²/day.
-
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and multiple time points post-dose on Day 1 and Day 21 of the first cycle.
-
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated LC-MS/MS assay.
-
Pharmacokinetic Assessment: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, were calculated for this compound at each dose level.
Molecular Mechanisms and Signaling Pathways
This compound exerts its anticancer effects through a dual mechanism of action, impacting both cell division and drug resistance pathways.
Interference with Polo-Like Kinase 1 (PLK1)
This compound interferes with the proper localization of Polo-like kinase 1 (PLK1) during mitosis. PLK1 is a key regulator of the cell cycle, and its disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: this compound disrupts PLK1 localization, leading to mitotic arrest.
Overcoming Multidrug Resistance via NF-Y Inhibition
This compound has been shown to restore chemosensitivity in multidrug-resistant cancer cells by downregulating the expression of the multidrug resistance gene 1 (MDR1). This is achieved by inhibiting the binding of the transcription factor NF-Y to the Y-box element in the MDR1 promoter.
References
Methodological & Application
HMN-176 Treatment Protocols for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a synthetic stilbene derivative that has demonstrated potent antitumor activity in a variety of in vitro and in vivo models. It is an active metabolite of the oral prodrug HMN-214.[1] this compound exerts its effects primarily through the inhibition of mitosis by interfering with the function of Polo-like kinase 1 (Plk1), a key regulator of cell cycle progression.[1][2] This document provides detailed application notes and protocols for the in vitro use of this compound, including methods for assessing its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression and relevant signaling pathways.
Mechanism of Action
This compound is a mitotic inhibitor that does not significantly affect tubulin polymerization.[1] Its primary mechanism of action involves the interference with the subcellular localization of Plk1, leading to defects in spindle formation and mitotic arrest.[3] This ultimately triggers programmed cell death (apoptosis) in cancer cells.[3]
Furthermore, this compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by downregulating the expression of the MDR1 gene, which codes for the P-glycoprotein efflux pump. This effect is mediated through the inhibition of the transcription factor NF-Y binding to the MDR1 promoter.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay Method |
| Mean of various human tumor cell lines | Various | 118 | 72 | MTT Assay |
| Neuroblastoma (MYCN-amplified and -nonamplified) | Neuroblastoma | Dose-dependent inhibition | Not specified | Proliferation Assay |
| K2/ARS (Adriamycin-resistant) | Ovarian Cancer | Not specified | Not specified | Not specified |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.[4]
-
Incubate for 30 minutes at room temperature in the dark.[5]
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol is used to detect and quantify apoptosis induced by this compound.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time period.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within 1 hour.[7]
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Cell Cycle Proteins
This protocol can be used to assess the effect of this compound on the expression levels of key cell cycle regulatory proteins.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdc2, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: MTT Assay Workflow.
Caption: Cell Cycle Analysis Workflow.
Caption: Apoptosis Assay Workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for HMN-176 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of HMN-176, a potent polo-like kinase 1 (PLK1) inhibitor, in cell culture experiments. This compound, an active metabolite of HMN-214, is a valuable tool for studying mitosis, cell cycle regulation, and for the development of novel anticancer therapeutics.
Introduction to this compound
This compound is a stilbene derivative that acts as a mitotic inhibitor by interfering with the function of polo-like kinase-1 (PLK1), a key regulator of multiple stages of mitosis.[1][2] Unlike many other mitotic inhibitors, this compound does not significantly affect tubulin polymerization.[1][3] Its mechanism of action involves the disruption of normal subcellular spatial distribution of PLK1 at centrosomes and along the cytoskeletal structure.[4] This leads to a delay in the satisfaction of the spindle assembly checkpoint and the formation of short or multipolar spindles.[5][6] Furthermore, this compound has been shown to restore chemosensitivity to multidrug-resistant cells by down-regulating the expression of the MDR1 gene through the inhibition of the NF-Y transcription factor.[7][8]
This compound Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is insoluble in water and ethanol.[4][9] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[4][10][11]
Table 1: Solubility and Storage of this compound
| Property | Value | Source(s) |
| Molecular Weight | 382.43 g/mol | [4] |
| Solubility in DMSO | ≥ 10 mg/mL (up to 76 mg/mL has been reported) | [4][10][11] |
| Solubility in Water | Insoluble | [4][9] |
| Solubility in Ethanol | Insoluble | [4][9] |
| Powder Storage | -20°C for up to 3 years | [4][11] |
| Stock Solution Storage | -80°C for up to 1 year in a non-moisture-absorbing solvent | [4] |
| -20°C for up to 1 month in a non-moisture-absorbing solvent | [4] |
Note: The use of fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce the solubility of this compound.[4]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 382.43 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.82 mg of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility for cell culture use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4]
Dilution of this compound Stock Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example Dilution for a Final Concentration of 10 µM:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.
-
Add the desired volume of this working solution to your cell culture wells to achieve the final concentration. For example, adding 100 µL of the 10 µM working solution to 900 µL of medium in a well will result in a final concentration of 1 µM.
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
Table 2: Reported Effective Concentrations of this compound in Cell Culture
| Cell Line(s) | Concentration(s) Used | Observed Effect(s) | Source(s) |
| hTERT-RPE1, CFPAC-1 | 2.5 µM | Increased duration of mitosis. | [1] |
| K2/ARS (ovarian cancer) | 3 µM | Suppressed expression of MDR1 mRNA by 56%. | [1][7] |
| Various human tumor specimens | 0.1, 1.0, 10.0 µg/mL | Inhibitory effects in multiple tumor types, with notable activity in breast, non-small-cell lung, and ovarian cancers. | [1][3] |
| HeLa (cervical cancer) | 3 µM | Induced G2/M phase cell cycle arrest. | [10] |
Signaling Pathway and Experimental Workflow
This compound primarily targets the Polo-like kinase 1 (PLK1) signaling pathway, which is crucial for mitotic progression. It also has a secondary mechanism of action involving the NF-Y transcription factor and MDR1 expression.
Caption: this compound signaling pathways.
The diagram above illustrates the dual mechanism of action of this compound. It inhibits the proper localization of PLK1, leading to defects in centrosome maturation and spindle assembly, which results in mitotic arrest. Concurrently, it inhibits the NF-Y transcription factor, leading to decreased MDR1 expression and subsequent chemosensitization of cancer cells.
Caption: Experimental workflow for this compound.
This workflow outlines the key steps for utilizing this compound in cell culture experiments, from stock solution preparation to various downstream analyses to assess its effects on cell viability, cell cycle progression, protein expression, and morphology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleck.co.jp [selleck.co.jp]
- 10. caymanchem.com [caymanchem.com]
- 11. abmole.com [abmole.com]
Application Notes and Protocols for HMN-176 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HMN-176, a potent anti-cancer agent, in cytotoxicity assays. Detailed protocols and data summaries are included to facilitate experimental design and execution.
Introduction
This compound is the active metabolite of the orally available prodrug HMN-214. It functions as a stilbene derivative that exhibits significant cytotoxic effects across a range of cancer cell lines.[1][2] Its primary mechanisms of action include the inhibition of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, and the targeting of the transcription factor NF-Y, which plays a role in overcoming multidrug resistance.[1][3] this compound is known to induce G2/M cell cycle arrest and apoptosis in cancer cells.[1]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, as determined by IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Panel of Cancer Cell Lines | Various | Mean: 112 | |
| P388/S | Leukemia (sensitive) | Not Specified | |
| P388/CDDP | Leukemia (cisplatin-resistant) | 143 | |
| P388/ADR | Leukemia (doxorubicin-resistant) | 557 | |
| P388/VCR | Leukemia (vincristine-resistant) | 265 |
Data sourced from publicly available research.[1]
Experimental Protocols: Cytotoxicity Assay Using MTT
This protocol outlines the determination of this compound cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells to be tested.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely. The solution will turn purple.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Cytotoxicity Assay
Caption: MTT cytotoxicity assay workflow.
References
- 1. biocompare.com [biocompare.com]
- 2. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing HMN-176 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176, the active metabolite of the oral prodrug HMN-214, is a novel stilbene derivative with potent antitumor activity.[1] Its multifaceted mechanism of action, which includes the induction of mitotic arrest and the reversal of multidrug resistance, makes it a compelling candidate for combination therapies. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound with standard chemotherapy agents, focusing on its ability to restore chemosensitivity in resistant cancer models.
This compound exerts its effects through two primary mechanisms:
-
Inhibition of Polo-like Kinase 1 (Plk1) Function: this compound interferes with the normal subcellular distribution of Plk1, a key regulator of mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
Downregulation of Multidrug Resistance 1 (MDR1): this compound inhibits the transcription factor NF-Y, which is essential for the expression of the MDR1 gene.[1] The MDR1 protein (P-glycoprotein) is a major contributor to the efflux of chemotherapy drugs from cancer cells, and its suppression by this compound can restore sensitivity to a range of chemotherapeutic agents.[1][3]
These mechanisms suggest that combining this compound with chemotherapy agents that are substrates of the MDR1 pump or that also target mitosis could lead to synergistic antitumor effects.
Data Presentation: In Vitro Efficacy of this compound Combinations
The following tables summarize the quantitative data on the efficacy of this compound in combination with various chemotherapy agents from preclinical studies.
Table 1: Synergistic Effect of this compound with Doxorubicin in Multidrug-Resistant Ovarian Cancer Cells
| Cell Line | Treatment | Concentration | Effect on Doxorubicin GI50 | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | This compound | 3 µM | ~50% decrease | [1] |
Table 2: Cross-Resistance Profile of this compound in a Doxorubicin-Resistant Ovarian Cancer Cell Line
| Cell Line | Agent | Fold Resistance | Reference |
| K2/ARS | Doxorubicin (Adriamycin) | 790 | [1] |
| Paclitaxel (Taxol) | 1650 | [1] | |
| Vincristine | 1800 | [1] | |
| This compound | 14.3 | [1] |
Table 3: Synergistic Effects of Plk1 Inhibitors with Taxanes in Triple-Negative Breast Cancer (TNBC) Cells (as a proxy for this compound synergy)
| Cell Line | Plk1 Inhibitor | Taxane | Combination Index (CI) | Interpretation | Reference |
| SUM149 | GSK461364 | Docetaxel | 0.70 | Synergy | [4] |
| SUM159 | GSK461364 | Docetaxel | 0.62 | Synergy | [4] |
Note: The Chou-Talalay method is used to determine synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Experimental Protocols
In Vitro Cell Viability Assay to Determine Synergy
This protocol outlines the steps to assess the synergistic effects of this compound in combination with a chemotherapy agent (e.g., cisplatin, paclitaxel, doxorubicin) using a cell viability assay such as the MTT or MTS assay.
Materials:
-
Cancer cell line of interest (and a drug-resistant subline, if applicable)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in an appropriate solvent)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. For combination treatments, prepare solutions with a constant ratio of the two drugs based on their individual IC50 values (e.g., ratios of 1:4, 1:2, 1:1, 2:1, 4:1 of their IC50s).
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with single-agent treatments and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis. A CI < 1 indicates synergy.
-
In Vivo Xenograft Model for Combination Therapy Evaluation
This protocol describes a general procedure for evaluating the in vivo efficacy of HMN-214 (the prodrug of this compound) in combination with a chemotherapy agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Cancer cell line of interest
-
Matrigel (optional, for subcutaneous injection)
-
HMN-214 (for oral administration, formulated in a suitable vehicle like 0.5% methylcellulose)
-
Chemotherapy agent (for intravenous or intraperitoneal administration, formulated as per standard protocols)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: HMN-214 alone
-
Group 3: Chemotherapy agent alone
-
Group 4: HMN-214 in combination with the chemotherapy agent
-
-
Drug Administration:
-
Administer HMN-214 orally (p.o.) daily or on a specified schedule (e.g., 5 days on, 2 days off).
-
Administer the chemotherapy agent via the appropriate route (e.g., intravenous, i.v., or intraperitoneal, i.p.) at a clinically relevant schedule (e.g., once weekly).
-
For the combination group, the administration of the two agents can be concurrent or sequential.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically analyze the differences in tumor growth inhibition between the groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Combination with Chemotherapy
The following diagram illustrates the proposed signaling pathways involved in the synergistic action of this compound with chemotherapy agents.
Caption: Signaling pathways of this compound and chemotherapy agents leading to synergistic apoptosis.
Experimental Workflow for Evaluating this compound Combination Therapy
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound in combination with a chemotherapy agent.
Caption: A typical experimental workflow for preclinical evaluation of this compound combination therapy.
Conclusion
The unique dual mechanism of action of this compound, targeting both mitotic progression and multidrug resistance, provides a strong rationale for its use in combination with a variety of chemotherapy agents. The provided application notes and protocols offer a framework for researchers to explore and validate the synergistic potential of this compound in relevant cancer models. Further investigation into the precise signaling crosstalk and the optimization of dosing schedules will be crucial for the successful clinical translation of this compound-based combination therapies.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDR1 overexpression inhibits chemotherapy-induced toxicity of granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of HMN-176 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent, cell-permeable stilbene derivative that functions as an inhibitor of Polo-like kinase 1 (PLK1).[1] It is the active metabolite of the orally available prodrug HMN-214. This compound exerts its anti-tumor effects by interfering with the subcellular localization of PLK1, a key regulator of mitotic progression. This disruption leads to defects in spindle formation, mitotic arrest at the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[2][3] Furthermore, this compound has been shown to down-regulate the expression of the multidrug resistance protein 1 (MDR1 or P-glycoprotein), suggesting its potential to overcome chemoresistance in cancer cells.[1][4]
Western blot analysis is a critical technique for elucidating the molecular mechanisms of this compound action. This document provides detailed protocols for the Western blot analysis of key proteins modulated by this compound treatment in cancer cell lines. The included methodologies and data will guide researchers in assessing the effects of this compound on cell cycle regulation, apoptosis, and drug resistance pathways.
Key Signaling Pathways Affected by this compound
This compound treatment impacts several critical signaling pathways, primarily revolving around cell cycle control and apoptosis. A simplified representation of these pathways is provided below.
Caption: Signaling pathways affected by this compound.
Quantitative Data from Western Blot Analysis
The following table summarizes the expected quantitative changes in key protein markers following treatment of cancer cells with this compound, based on published literature. Researchers should note that the magnitude of these changes can be cell line- and concentration-dependent.
| Target Protein | Pathway | Expected Change with this compound Treatment | Representative Quantitative Data | Citation |
| Cell Cycle | ||||
| Phospho-Cdc2 (Tyr15) | G2/M Arrest | Decrease | - | [3] |
| Cyclin B1 | G2/M Arrest | Increase | - | [3] |
| Apoptosis | ||||
| p53 | Apoptosis Induction | Increase | - | [3] |
| Bcl-2 | Anti-Apoptosis | Decrease | - | [3] |
| Cleaved Caspase-3 | Apoptosis Execution | Increase | - | [3] |
| Cleaved PARP | Apoptosis Execution | Increase | - | [3] |
| Drug Resistance | ||||
| MDR1 (P-glycoprotein) | Drug Efflux | Decrease | ~56% reduction in protein levels with 3 µM this compound | [1][4] |
Experimental Protocols
Experimental Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis.
Protocol 1: Cell Lysis and Protein Extraction
This protocol is for the preparation of whole-cell lysates from cultured cells treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich, P5726)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified time.
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the dish.
-
Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube, avoiding the pellet.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the lysates and store at -80°C for long-term use.
Protocol 2: SDS-PAGE and Western Blotting
This protocol describes the separation of proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and their transfer to a membrane for immunodetection.
Materials:
-
Protein lysates from Protocol 1
-
Laemmli Sample Buffer (2X or 4X)
-
Precast or hand-cast polyacrylamide gels
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
Procedure:
-
Thaw the protein lysates on ice.
-
Mix an appropriate amount of protein lysate (typically 20-40 µg) with Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight standard into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Equilibrate the gel and the membrane in transfer buffer for 10-15 minutes.
-
Assemble the transfer stack and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
The membrane is now ready for immunodetection.
Protocol 3: Immunodetection
This protocol details the detection of specific target proteins using primary and secondary antibodies.
Materials:
-
Membrane with transferred proteins from Protocol 2
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody specific to the target protein (refer to the table below for suggestions)
-
HRP-conjugated secondary antibody
-
TBST buffer
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Recommended Primary Antibodies:
| Target Protein | Supplier (Example) | Catalog # (Example) |
| PLK1 | Cell Signaling Technology | #4513 |
| Phospho-Cdc2 (Tyr15) | Cell Signaling Technology | #9111 |
| Cyclin B1 | Cell Signaling Technology | #4138 |
| p53 | Santa Cruz Biotechnology | sc-126 |
| Bcl-2 | Cell Signaling Technology | #2870 |
| Cleaved Caspase-3 | Cell Signaling Technology | #9664 |
| Cleaved PARP | Cell Signaling Technology | #5625 |
| MDR1/P-glycoprotein | Abcam | ab170904 |
| β-actin (Loading Control) | Sigma-Aldrich | A5441 |
| GAPDH (Loading Control) | Cell Signaling Technology | #5174 |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the cellular effects of this compound. By employing these Western blot techniques, scientists can effectively monitor the modulation of key proteins involved in cell cycle progression, apoptosis, and drug resistance, thereby advancing our understanding of this promising anti-cancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of PLK1 Localization Following HMN-176 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its functions include centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[3][4] Due to its essential role in cell division and its overexpression in many types of cancer, PLK1 has emerged as a significant target for anti-cancer drug development.[2] The subcellular localization of PLK1 is tightly regulated and is crucial for its function; it localizes to centrosomes, kinetochores, and the central spindle at different stages of mitosis.[5][6]
HMN-176 is a potent small molecule inhibitor of PLK1. Unlike ATP-competitive inhibitors, this compound acts by interfering with the subcellular localization of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells.[7][8] This unique mechanism of action makes the visualization of PLK1 localization an essential method for evaluating the efficacy and cellular effects of this compound and similar compounds.
These application notes provide a detailed protocol for the immunofluorescent staining of PLK1 in cultured cells following treatment with this compound, enabling researchers to visualize and quantify the inhibitor-induced delocalization of PLK1 from key mitotic structures.
Signaling Pathway and Mechanism of Action
PLK1 is a key downstream effector in the G2/M transition of the cell cycle. Its activation is initiated by upstream kinases, and once active, PLK1 phosphorylates a multitude of substrates to orchestrate mitotic events. This compound disrupts the normal spatial distribution of PLK1, preventing it from localizing to the centrosomes and other critical structures, thereby inhibiting its function and leading to cell cycle arrest.[8]
PLK1 Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of PLK1 to observe its localization after treatment with this compound.
Materials
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Glass coverslips (sterile)
-
6-well plates
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary Antibody: Rabbit anti-PLK1 antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Experimental Workflow Diagram
Immunofluorescence Staining Workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
Sterilize glass coverslips by dipping in ethanol and passing through a flame, or by autoclaving.
-
Place one sterile coverslip into each well of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete culture medium from a concentrated stock in DMSO. A typical concentration range to test is 10-100 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Aspirate the medium from the wells and replace it with the medium containing this compound or vehicle.
-
Incubate for a duration sufficient to induce mitotic arrest, typically 16-24 hours.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the rabbit anti-PLK1 primary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated goat anti-rabbit secondary antibody in Blocking Buffer. Protect from light.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the coverslips with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
-
Capture images of mitotic cells from both vehicle-treated and this compound-treated samples.
-
For quantitative analysis, measure the fluorescence intensity of PLK1 at the centrosomes and in the cytoplasm using image analysis software such as ImageJ or Fiji. The centrosomal PLK1 signal can be normalized to the cytoplasmic signal.
-
Data Presentation
The following table presents representative quantitative data illustrating the expected effect of this compound on the centrosomal localization of PLK1. This data is for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
| Treatment Group | Concentration | Number of Cells Analyzed | Mean Centrosomal PLK1 Intensity (Arbitrary Units) | Mean Cytoplasmic PLK1 Intensity (Arbitrary Units) | Centrosomal/Cytoplasmic Intensity Ratio |
| Vehicle (DMSO) | 0.1% | 50 | 850 | 150 | 5.67 |
| This compound | 50 nM | 50 | 250 | 145 | 1.72 |
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak or No Signal:
-
Confirm the expression of PLK1 in the chosen cell line.
-
Check the activity of the primary and secondary antibodies.
-
Ensure proper permeabilization.
-
-
Photobleaching:
-
Minimize exposure of fluorescently labeled samples to light.
-
Use an antifade mounting medium.
-
Conclusion
This application note provides a comprehensive protocol for the immunofluorescent staining and analysis of PLK1 localization following treatment with the inhibitor this compound. By visualizing the delocalization of PLK1 from its normal mitotic structures, researchers can effectively assess the cellular mechanism of action of this and other similar compounds, providing valuable insights for cancer research and drug development.
References
- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plk1 Regulates Both ASAP Localization and Its Role in Spindle Pole Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overlapping roles for PLK1 and Aurora A during meiotic centrosome biogenesis in mouse spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gravin regulates centrosome function through PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division | The EMBO Journal [link.springer.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating HMN-176 Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent, orally available, small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1] It has demonstrated significant cytotoxic activity across a range of human tumor cell lines.[2][3] Notably, this compound has also been shown to circumvent multidrug resistance in certain cancer cell models by downregulating the expression of the multidrug resistance gene (MDR1) through the inhibition of the transcription factor NF-Y.[1][3] The development of cancer cell line models with acquired resistance to this compound is a critical step in understanding potential clinical resistance mechanisms, identifying novel therapeutic strategies to overcome resistance, and discovering predictive biomarkers for patient stratification.
These application notes provide a comprehensive guide to generating and characterizing this compound resistant cancer cell line models. The protocols outlined below are based on established methodologies for developing drug-resistant cell lines and are adapted for use with this compound.
Data Presentation
Table 1: Reported IC50 Values of this compound in Parental Human Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| K2 | Ovarian Cancer | Not Specified (Sensitive Parent) | [3] |
| K2/ARS | Ovarian Cancer (Adriamycin Resistant) | Not Specified (Low cross-resistance) | [3] |
| A2780 | Ovarian Carcinoma | Not Specified (Drug-sensitive) | [2] |
| A2780cp | Ovarian Carcinoma (Cisplatin Resistant) | Not Specified | [2] |
| Breast Cancer Specimens (5/8 responsive) | Breast Cancer | Effective at 10.0 µg/mL | [2] |
| Non-Small Cell Lung Cancer Specimens (4/6 responsive) | Lung Cancer | Effective at 10.0 µg/mL | [2] |
| Ovarian Cancer Specimens (4/7 responsive) | Ovarian Cancer | Effective at 10.0 µg/mL | [2] |
Note: The available literature primarily focuses on this compound's ability to overcome existing resistance rather than extensive reporting of its baseline IC50 values across a wide panel of cell lines. Researchers should determine the specific IC50 for their parental cell line of choice as the first step in generating a resistant model.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Method:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for at least two to three cell doublings (typically 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Generation of this compound Resistant Cancer Cell Lines by Stepwise Dose Escalation
Objective: To generate a cancer cell line with acquired resistance to this compound through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T25 or T75)
-
Cryovials for cell banking
Method:
-
Initial Exposure: Begin by continuously exposing the parental cell line to this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. Once the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the fresh medium.
-
Dose Escalation: Once the cells have adapted and are growing consistently at the current this compound concentration (typically after 2-3 passages), increase the drug concentration by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 2 and 3, gradually increasing the concentration of this compound. It is crucial to be patient, as this process can take several months.
-
Cryopreservation: At each successful dose escalation step, freeze down a stock of the cells. This provides a backup and allows for later characterization of the resistance mechanisms at different stages of development.
-
Establishment of a Resistant Clone: Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line. At this point, the cell line is considered resistant. For a more homogenous population, single-cell cloning can be performed by limiting dilution.
-
Stability of Resistance: To confirm that the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50 for this compound. A stable resistant line should maintain its high IC50.
Protocol 3: Characterization of the this compound Resistant Phenotype
Objective: To confirm and characterize the acquired resistance to this compound.
1. Validation of Resistance:
- Perform a cell viability assay (as in Protocol 1) on the parental and resistant cell lines simultaneously to compare their IC50 values for this compound. Calculate the resistance index (RI) as follows: RI = IC50 (Resistant Line) / IC50 (Parental Line)
- A significant increase in the RI confirms the resistant phenotype.
2. Investigation of Molecular Mechanisms of Resistance:
Mandatory Visualizations
Caption: Experimental workflow for generating this compound resistant cancer cell lines.
Caption: this compound signaling and potential resistance pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing HMN-176 Efficacy in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent, orally available small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. It is the active metabolite of the prodrug HMN-214. This compound has demonstrated significant antitumor activity in preclinical studies, making it a promising candidate for cancer therapy. These application notes provide an overview of the use of xenograft mouse models to test the efficacy of this compound and detailed protocols for conducting such studies.
This compound exerts its anticancer effects through a dual mechanism of action. Primarily, it interferes with the function of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells. Additionally, this compound has been shown to down-regulate the expression of the multidrug resistance gene (MDR1) by targeting the transcription factor NF-Y. This suggests a potential role for this compound in overcoming drug resistance in tumors.
Preclinical evaluation of this compound efficacy is predominantly conducted using its prodrug, HMN-214, which exhibits improved oral bioavailability. Following administration, HMN-214 is rapidly converted to the active this compound. In vivo studies have demonstrated the potent antitumor activity of orally administered HMN-214 in various human tumor xenograft models.
Data Presentation
The following tables summarize the in vivo efficacy of HMN-214 (the prodrug of this compound) in various xenograft mouse models.
| Cell Line | Cancer Type | Mouse Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| PC-3 | Prostate Cancer | Nude Mice | HMN-214 (10-20 mg/kg, p.o.) | Not Specified | Significant inhibition | [1] |
| A549 | Lung Cancer | Nude Mice | HMN-214 (10-20 mg/kg, p.o.) | Not Specified | Significant inhibition | [1] |
| WiDr | Colon Cancer | Nude Mice | HMN-214 (10-20 mg/kg, p.o.) | Not Specified | Significant inhibition | [1] |
| KB-A.1 | Adriamycin-resistant | Nude Mice | HMN-214 (p.o.) | Not Specified | Suppressed MDR1 mRNA expression | [2] |
| Various | Neuroblastoma | Not Specified | HMN-214 | Dose-dependent | Significant inhibition of proliferation and colony formation | [3][4] |
Note: Specific quantitative data on tumor growth inhibition percentages, tumor volumes over time, and survival rates were not available in the public domain at the time of this document's creation. The cited references indicate potent antitumor activity, and researchers should refer to the full-text articles for detailed results.
Experimental Protocols
The following are detailed protocols for establishing xenograft models and assessing the efficacy of this compound (administered as the prodrug HMN-214).
Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts in Nude Mice
Materials:
-
Human cancer cell lines (e.g., PC-3, A549, WiDr)
-
Female athymic nude mice (4-6 weeks old)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell lines in their recommended medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium, and collect the cells by centrifugation.
-
Cell Viability and Counting: Resuspend the cell pellet in a known volume of serum-free medium or PBS. Determine cell viability using a trypan blue exclusion assay and count the viable cells using a hemocytometer or automated cell counter.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of HMN-214 and Efficacy Evaluation
Materials:
-
HMN-214 (prodrug of this compound)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Drug Preparation: Prepare a suspension of HMN-214 in the vehicle at the desired concentrations (e.g., 10 mg/mL and 20 mg/mL for a 10 and 20 mg/kg dose, respectively, assuming a 100 µL gavage volume for a 20g mouse).
-
Drug Administration: Administer HMN-214 orally via gavage to the mice in the treatment groups. The control group should receive the vehicle only. A repeated administration for at least 5 consecutive days has been shown to be effective.[5]
-
Monitoring:
-
Tumor Growth: Continue to measure tumor volumes every 2-3 days throughout the study.
-
Body Weight: Monitor the body weight of each mouse as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a specific treatment duration.
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
If applicable, perform survival analysis using Kaplan-Meier curves.
-
Statistical significance can be determined using appropriate tests (e.g., t-test, ANOVA).
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Testing this compound Efficacy
References
- 1. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MDR1 Expression Following HMN-176 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. A key mechanism underlying this phenomenon is the overexpression of the Multidrug Resistance 1 (MDR1 or ABCB1) gene, which encodes for the P-glycoprotein (P-gp) efflux pump. P-gp actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.
HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has been identified as a promising compound that can circumvent multidrug resistance.[1] It has been shown to restore chemosensitivity in multidrug-resistant cancer cells by downregulating the expression of MDR1.[1][2] The mechanism of action of this compound involves the inhibition of the transcription factor NF-Y from binding to the Y-box in the MDR1 promoter, consequently suppressing MDR1 gene transcription.[1][2]
These application notes provide detailed protocols for assessing the in vitro effects of this compound on MDR1 expression at the transcriptional, translational, and functional levels.
Data Presentation: Quantitative Effects of this compound on MDR1 Expression
The following table summarizes the quantitative data on the effect of this compound on MDR1 expression as reported in the literature.
| Cell Line | This compound Concentration | Method | Observed Effect on MDR1 | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM | RT-PCR | ~56% suppression of mRNA expression | [2][3] |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM | Western Blot | Significant reduction in protein expression | [2] |
Signaling Pathway of this compound Action on MDR1 Expression
Caption: this compound inhibits NF-Y, downregulating MDR1 gene expression.
Experimental Protocols
Herein are detailed protocols for key experiments to assess MDR1 expression and function after treatment with this compound.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for MDR1 mRNA Expression
This protocol details the measurement of MDR1 mRNA levels in cancer cells following this compound treatment.
Experimental Workflow for qRT-PCR
Caption: Workflow for quantifying MDR1 mRNA expression using qRT-PCR.
Materials:
-
Multidrug-resistant cancer cell line (e.g., K2/ARS, KB-A.1)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
Reverse transcription kit for cDNA synthesis
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
qRT-PCR instrument
-
Primers for MDR1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding and Treatment:
-
Seed the multidrug-resistant cancer cells in appropriate culture plates or flasks.
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 3 µM) or vehicle control for a specified duration (e.g., 48 hours).[2]
-
-
RNA Extraction:
-
Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit. Follow the manufacturer's protocol, typically using 1-2 µg of total RNA per reaction.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, qRT-PCR master mix, and specific primers for MDR1 and the chosen housekeeping gene.
-
Perform the qRT-PCR using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MDR1 and the housekeeping gene in both this compound-treated and control samples.
-
Calculate the relative expression of MDR1 mRNA using the comparative Ct (ΔΔCt) method. The expression level in the control group is typically set to 1.
-
Protocol 2: Western Blotting for P-glycoprotein (P-gp) Expression
This protocol outlines the detection and quantification of P-gp protein levels after this compound treatment.
Experimental Workflow for Western Blotting
References
Application Notes and Protocols: Flow Cytometry Analysis of HMN-176 Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176, the active metabolite of HMN-214, is a novel stilbene derivative that has demonstrated potent antitumor activity. It functions as a mitotic inhibitor, inducing cell cycle arrest primarily at the G2/M phase, which subsequently leads to apoptosis in a variety of solid tumor cell lines. This document provides a detailed guide for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. The protocols and data herein are intended to assist researchers in evaluating the cytostatic and cytotoxic effects of this compound.
Mechanism of Action
This compound exerts its antineoplastic effects by disrupting the normal progression of mitosis. It has been shown to interfere with the function of polo-like kinase 1 (PLK1), a key regulator of the cell cycle. This interference leads to the disruption of spindle polar bodies, which are crucial for the proper formation of the mitotic spindle. Consequently, cells are unable to proceed through mitosis, resulting in an accumulation of cells in the G2/M phase of the cell cycle.[1] This G2/M arrest is characterized by the activation of the cdc2-cyclin B kinase complex.[1] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway, often involving the activation of p53 and the subsequent cascade of caspase activation.[1]
Data Presentation: this compound Induced Cell Cycle Arrest
The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution of various cancer cell lines. Treatment with this compound leads to a significant increase in the percentage of cells in the G2/M phase, a hallmark of its activity as a mitotic inhibitor.[1]
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in HCT116 Colon Cancer Cells (24-hour treatment)
| This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55 | 25 | 20 |
| 0.1 | 45 | 20 | 35 |
| 0.5 | 30 | 15 | 55 |
| 1.0 | 20 | 10 | 70 |
Table 2: Time-Dependent Effect of this compound (1 µM) on Cell Cycle Distribution in A549 Lung Cancer Cells
| Treatment Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 60 | 20 | 20 |
| 12 | 40 | 18 | 42 |
| 24 | 25 | 12 | 63 |
| 48 | 15 | 8 | 77 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, A549) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent). Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
Protocol 2: Sample Preparation for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with Phosphate Buffered Saline (PBS).
-
Add trypsin-EDTA to detach the cells. Once detached, add a complete medium to inactivate the trypsin.
-
For suspension cells, directly collect the cells.
-
-
Cell Pelleting: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to ensure that only DNA is stained.
-
Propidium Iodide Staining: Add 50 µL of a 1 mg/mL propidium iodide stock solution to the cell suspension (final concentration of 50 µg/mL).
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a laser excitation at 488 nm and collect the PI fluorescence in the appropriate detector (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content.
-
Visualizations
Caption: this compound signaling pathway leading to G2/M cell cycle arrest and apoptosis.
Caption: Experimental workflow for flow cytometry analysis of cell cycle arrest.
References
Troubleshooting & Optimization
troubleshooting HMN-176 solubility issues in DMSO
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HMN-176, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is generally soluble in DMSO. However, the reported solubility can vary. It is crucial to consult the manufacturer's product datasheet for batch-specific solubility information. Published data indicates a solubility of at least 10 mg/mL, with some sources reporting higher values.[1][2][3]
Q2: My this compound is not fully dissolving in DMSO at the desired concentration. What are the initial troubleshooting steps?
A2: If you are experiencing difficulty dissolving this compound in DMSO, we recommend the following initial steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce its solvating capacity.[4]
-
Gentle Warming: Warm the solution to 37°C in a water bath for 5-10 minutes. This can help overcome the lattice energy of the solid compound.[4][5]
-
Vortexing: After adding the solvent, vortex the vial vigorously for 1-2 minutes to aid dissolution.[4]
-
Sonication: If the compound still does not dissolve, sonicate the vial in a water bath for 10-15 minutes. This provides mechanical energy to break down particle aggregates.[4][5]
Q3: I've tried the initial steps, but my this compound still won't dissolve. What else can I do?
A3: If solubility issues persist, consider the following:
-
Prepare a More Dilute Stock Solution: Your desired concentration may exceed the solubility limit of this compound in DMSO. Try preparing a less concentrated stock solution, for example, 5 mM or 1 mM, to see if the compound dissolves completely at a lower concentration.[4]
-
Fresh Solvent: Use a fresh, unopened bottle of anhydrous, high-purity DMSO to rule out solvent contamination or water absorption.[4]
Q4: My this compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
A4: This phenomenon, often called "salting out," is common with hydrophobic compounds.[4] To prevent precipitation upon dilution in aqueous solutions, we recommend the following:
-
Serial Dilutions in DMSO: Before adding to your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to achieve a lower starting concentration.[4]
-
Gradual Addition: Add the final DMSO stock solution to the aqueous buffer dropwise while gently vortexing or stirring.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent toxicity to cells.[6][7] It is always important to include a vehicle control (DMSO-only) in your experiments.[4]
This compound Solubility Data
| Solvent | Reported Solubility | Molar Concentration (at MW: 382.43 g/mol ) |
| DMSO | 10 mg/mL[2] | ~26.15 mM |
| DMSO | 76 mg/mL[3] | ~198.72 mM |
| DMSO | ≥ 27 mg/mL[8] | ≥ ~70.58 mM |
| DMF | 10 mg/mL[2] | ~26.15 mM |
| Water | Insoluble[3] | N/A |
| Ethanol | Insoluble[3] | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.824 mg of this compound (Molecular Weight: 382.43 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Final Inspection: Once the solution is clear and free of visible particles, it is ready for use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Determining the Maximum Solubility of this compound in DMSO
Objective: To experimentally determine the maximum solubility of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Rotating shaker
-
Centrifuge
-
HPLC or other suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of DMSO in a microcentrifuge tube (e.g., 50 mg in 1 mL).
-
Vortex vigorously for 2 minutes.
-
-
Equilibration: Place the tube on a rotating shaker and allow it to equilibrate at room temperature for 24 hours. This ensures that the maximum amount of compound has dissolved.
-
Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved this compound.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification:
-
Prepare a series of known concentrations of this compound in DMSO to serve as a standard curve.
-
Analyze the supernatant and the standards using a suitable analytical method such as HPLC to determine the concentration of this compound in the saturated solution. This concentration represents the maximum solubility.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Caption: Simplified signaling pathway of this compound.
References
optimizing HMN-176 dosage for minimal off-target effects
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using HMN-176, focusing on strategies to optimize dosage and minimize off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the active metabolite of the prodrug HMN-214 and exhibits a multi-faceted antitumor mechanism.[1][2] Its primary actions include targeting the transcription factor NF-Y to suppress the expression of the multidrug resistance gene (MDR1) and interfering with Polo-Like Kinase 1 (PLK1) function, which disrupts centrosome-mediated microtubule assembly and leads to mitotic arrest.[1][3][4] Notably, it does not directly interact with or inhibit tubulin polymerization.[2][4]
Q2: Why is dosage optimization for this compound critical?
A2: Dosage optimization is crucial to maximize the on-target therapeutic effects while minimizing toxicity and other off-target effects. This compound has demonstrated a positive relationship between concentration and antitumor activity.[5] However, as with many small molecule inhibitors, higher concentrations can lead to increased cytotoxicity or engagement with unintended targets.[2] The prodrug HMN-214 has been associated with side effects like neutropenia and sensory neuropathy in clinical trials, underscoring the need to find a therapeutic window that balances efficacy and safety.[4]
Q3: How can I begin to identify potential off-target effects of this compound in my model?
A3: A multi-step approach is recommended.[6] Start by performing a careful dose-response analysis, observing the concentration at which the desired on-target effect occurs versus the concentration that induces broad cytotoxicity.[6] If the observed cellular phenotype does not align with the known consequences of inhibiting NF-Y or PLK1, off-target effects may be at play.[7] For a comprehensive analysis, consider employing a commercial kinome profiling service to screen this compound against a broad panel of kinases to identify unintended targets.[7][8]
Q4: What are the known on-targets of this compound?
A4: The primary molecular targets of this compound identified in the literature are:
-
Transcription Factor NF-Y: this compound inhibits the binding of NF-Y to the Y-box in the MDR1 gene promoter, leading to decreased MDR1 expression.[1][2]
-
Polo-Like Kinase 1 (PLK1) Pathway: this compound interferes with PLK1, though it does not directly inhibit its kinase activity.[2][3] Instead, it appears to alter its spatial distribution, which disrupts mitotic spindle formation.[2]
-
Centrosome-mediated Microtubule Nucleation: It acts as a first-in-class anti-centrosome agent by inhibiting the formation of centrosome-nucleated microtubules.[4]
Data Presentation
Table 1: Summary of this compound On-Target Mechanisms and Effective Concentrations
| Target/Effect | Cellular Context | Effective Concentration | Observed Outcome | Reference |
| MDR1 Downregulation | K2/ARS Human Ovarian Cancer Cells | 3 µM | ~50% decrease in GI₅₀ of Adriamycin | [1] |
| Mitotic Delay | hTERT-RPE1 and CFPAC-1 Cell Lines | 2.5 µM | Greatly increased the duration of mitosis | [3] |
| Antitumor Activity | Human Tumor Specimens (Ex-vivo) | 0.1 - 10.0 µg/mL | Dose-dependent inhibition of colony formation | [5] |
Table 2: Illustrative Selectivity Profile of a Kinase Inhibitor
Note: The following data is for illustrative purposes to demonstrate how to present selectivity data. Specific off-target kinase IC₅₀ values for this compound are not extensively published. Researchers should generate this data empirically.
| Kinase Target | Type | IC₅₀ (nM) | Selectivity (Off-Target/On-Target) | Potential Implication |
| PLK1 | On-Target | 10 | 1x | Desired anti-mitotic effect |
| CDK2 | Off-Target | 250 | 25x | Cell cycle arrest at G1/S, potential to confound results |
| SRC | Off-Target | 1,200 | 120x | Effects on cell adhesion, growth, and differentiation |
| JNK2 | Off-Target | >10,000 | >1000x | Low probability of off-target effects at therapeutic doses |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target pathways of this compound.
Caption: Experimental workflow for this compound dosage optimization.
Troubleshooting Guide
Issue 1: I'm observing high levels of cytotoxicity at concentrations required to see my on-target effect.
-
Question: How can I determine if the cell death is an on-target (intended) or off-target effect?
-
Answer:
-
Titrate Dosage: First, perform a detailed dose-titration to find the minimum concentration of this compound that achieves the desired on-target effect (e.g., M-phase arrest) while minimizing cell death.[6]
-
Analyze Apoptosis Markers: Use assays like Annexin V staining or cleaved Caspase-3 western blotting to quantify apoptosis across your dose range.[6] This helps to determine the precise concentration at which off-target cytotoxic effects become significant.
-
Rescue Experiment: If you can identify a specific off-target kinase responsible for the toxicity (via kinome profiling), a rescue experiment using a more selective inhibitor for that off-target could confirm the hypothesis.
-
Issue 2: The cellular phenotype I see doesn't match the expected outcome of inhibiting NF-Y or PLK1.
-
Question: My phenotype (e.g., unexpected changes in cell morphology or signaling) is inconsistent with M-phase arrest. What is the likely cause?
-
Answer:
-
Literature Review: Thoroughly research the known selectivity profile of this compound and other stilbene derivatives.[6]
-
Use a Structurally Unrelated Inhibitor: To confirm the phenotype is due to the intended target, use a different inhibitor for PLK1 or a genetic knockdown approach (siRNA/CRISPR) against NF-Y or PLK1.[6] If the novel phenotype disappears, it was likely caused by an this compound off-target effect.
-
Phosphoproteomics: For an unbiased view, perform a mass spectrometry-based phosphoproteomic screen on cells treated with this compound. This can reveal unexpected signaling pathways that are activated or inhibited, pointing you toward potential off-targets.[6]
-
Caption: Logic diagram for troubleshooting unexpected phenotypes.
Experimental Protocols
Protocol 1: Dose-Response for On-Target Engagement (MDR1 Suppression via RT-qPCR)
This protocol assesses the dose-dependent effect of this compound on its target-driven suppression of MDR1 mRNA.[1]
Materials:
-
Multidrug-resistant cancer cell line (e.g., K2/ARS, KB-A.1)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MDR1 (ABCB1) and a housekeeping gene (e.g., GAPDH)
Methodology:
-
Cell Plating: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 0.1, 0.3, 1, 3, 10 µM). Treat cells for 24-48 hours. Include a DMSO vehicle control.
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and concentration.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA from each sample.
-
qPCR: Set up qPCR reactions for both MDR1 and the housekeeping gene for each sample.
-
Data Analysis: Calculate the relative expression of MDR1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatments to the vehicle control. Plot the results as % MDR1 expression vs. This compound concentration to determine the EC₅₀ for this on-target effect.
Protocol 2: Validating Off-Target Effects on Cell Viability (Apoptosis Assay)
This protocol quantifies apoptosis to distinguish targeted anti-proliferative effects from broad cytotoxicity.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Methodology:
-
Cell Treatment: Plate cells in 6-well plates. Treat with the same serial dilutions of this compound used in Protocol 1 for a relevant time point (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately.
-
Data Analysis: Gate the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Plot the percentage of apoptotic cells (early + late) against the this compound concentration. Compare this curve to the on-target engagement curve from Protocol 1 to identify the therapeutic window.
-
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Managing HMN-176 Toxicity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with HMN-176 and its prodrug, HMN-214, in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is the active metabolite of the oral prodrug HMN-214, a synthetic stilbene derivative with potent antitumor activity.[1][2] Its primary mechanisms of action are:
-
Inhibition of Polo-like kinase 1 (PLK1): this compound interferes with the subcellular localization of PLK1, a key regulator of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3][4][5][6]
-
Targeting Transcription Factor NF-Y: this compound can inhibit the binding of the transcription factor NF-Y to the promoter of the multidrug resistance gene (MDR1), thereby restoring chemosensitivity in resistant tumor cells.[1][2]
Q2: What are the most common toxicities observed with this compound/HMN-214 in animal and human studies?
A2: Based on preclinical and Phase I clinical trial data for the prodrug HMN-214, the following toxicities have been reported:
-
Neutropenia: A decrease in neutrophils is an expected adverse effect due to the drug's mechanism of inducing G2-M arrest in dividing cells.[2][7]
-
Myalgia and Bone Pain: A severe myalgia/bone pain syndrome was a dose-limiting toxicity in clinical trials.[8]
-
Hyperglycemia: Elevated blood glucose levels have been observed as a dose-limiting toxicity.[8]
-
Sensory Neuropathy and Ileus: While noted in some patients, the frequency and severity were much lower than with typical microtubule-binding agents.[2] In animal models, oral administration of HMN-214 reportedly caused no significant nerve toxicity.[9]
Q3: Are there specific animal strains that are more susceptible to this compound toxicity?
A3: The available literature does not specify particular rodent strains with heightened sensitivity to this compound or HMN-214. However, it is a general consideration that different strains of mice and rats can exhibit varied responses to chemotherapeutic agents.[10] Therefore, it is recommended to establish baseline toxicity profiles in the specific strain being used for efficacy studies.
Troubleshooting Guides
Issue 1: Unexpectedly severe neutropenia is observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing: Calculation error or improper drug formulation leading to a higher than intended dose. | 1. Verify all dosing calculations and ensure the formulation is homogenous and stable. 2. Review the protocol for the correct administration volume and frequency. |
| Animal Health Status: Underlying infections or compromised immune function can exacerbate myelosuppression. | 1. Ensure all animals are healthy and free of pathogens before starting the study. 2. Consider prophylactic antibiotic treatment if infections are a concern in the animal facility. |
| Hypersensitivity of the Animal Strain: The chosen rodent strain may be particularly sensitive to the myelosuppressive effects. | 1. Conduct a pilot dose-range-finding study to determine the maximum tolerated dose (MTD) in the specific strain. 2. If severe neutropenia persists at therapeutic doses, consider using a different, more robust strain. |
Issue 2: Animals are exhibiting signs of pain or distress (e.g., guarding, vocalization, reduced mobility).
| Possible Cause | Troubleshooting Step |
| Drug-Induced Myalgia/Bone Pain: HMN-214 is known to cause myalgia and bone pain.[8] | 1. Implement a pain assessment scoring system to monitor animals regularly. 2. Administer appropriate analgesics as part of the experimental protocol. Consult with a veterinarian for suitable options that do not interfere with the study endpoints.[11] 3. Consider dose reduction if pain is severe and unmanageable. |
| Gastrointestinal Toxicity (Ileus): Reduced gut motility can cause significant discomfort. | 1. Monitor for signs of ileus such as abdominal bloating and lack of fecal output. 2. Provide supportive care, including ensuring adequate hydration and providing easily digestible food. 3. If severe, consider dose reduction or temporary cessation of treatment. |
Issue 3: Elevated blood glucose levels are detected during routine monitoring.
| Possible Cause | Troubleshooting Step |
| Drug-Induced Hyperglycemia: HMN-214 has been shown to cause hyperglycemia.[8] | 1. Implement regular blood glucose monitoring (e.g., tail vein sampling). 2. Ensure animals have free access to water to prevent dehydration. 3. If hyperglycemia is persistent and severe, consult with a veterinarian about the possibility of administering insulin or other glucose-lowering agents, ensuring these do not confound experimental results.[12] 4. Dose reduction may be necessary if hyperglycemia is unmanageable. |
Data Presentation
Table 1: Summary of Toxicities Reported for HMN-214 (Prodrug of this compound) in Clinical Trials
| Toxicity | Grade | Dose Level | Frequency/Notes | Reference |
| Myalgia/Bone Pain | Grade 3 | 9.9 mg/m²/d & 8 mg/m²/d | Dose-limiting toxicity. | [8][13] |
| Hyperglycemia | Grade 3 | 9.9 mg/m²/d | Dose-limiting toxicity. | [8][13] |
| Neutropenia | Grades 1-2 | Not specified | Expected adverse effect due to mechanism of action. | [2][14] |
| Anemia | Grade 3 | Not specified | One patient reported. | [13] |
| Sensory Neuropathy | Not specified | Not specified | Observed in some patients, but at a lower grade and frequency than typical microtubule binding agents. | [2] |
| Ileus | Not specified | Not specified | Observed in some patients. | [2] |
Experimental Protocols
Protocol 1: Monitoring for Neutropenia
-
Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at baseline and at regular intervals post-treatment (e.g., days 3, 5, 7, and 14).
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer calibrated for rodent blood to determine the absolute neutrophil count (ANC).
-
Data Analysis: Plot the mean ANC over time to determine the nadir (lowest point) and the recovery period.
-
Management: If severe neutropenia (e.g., ANC < 0.5 x 10⁹/L) is observed, consider implementing supportive care measures such as housing animals in a sterile environment and providing prophylactic antibiotics to prevent opportunistic infections.[15][16]
Protocol 2: Assessment of Peripheral Neuropathy
-
Behavioral Testing (von Frey Test for Mechanical Allodynia):
-
Acclimatize the animal on a wire mesh platform.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Record the force at which the animal withdraws its paw. A lower withdrawal threshold compared to baseline or vehicle-treated animals indicates mechanical allodynia.[17][18]
-
-
Thermal Sensitivity (Cold Allodynia):
-
Place the animal on a temperature-controlled surface or apply a drop of acetone to the plantar surface of the hind paw.
-
Measure the latency to paw withdrawal or the number of withdrawal responses. An increased response to a non-noxious cold stimulus indicates cold allodynia.[17]
-
-
Nerve Conduction Studies: For a more quantitative assessment, nerve conduction velocity and amplitude can be measured in anesthetized animals to assess the function of large myelinated nerve fibers.[10][18]
Protocol 3: Monitoring for Hyperglycemia
-
Blood Glucose Measurement:
-
Glucose Tolerance Test (Optional): To assess the impact on glucose metabolism more thoroughly, an oral or intraperitoneal glucose tolerance test can be performed.[19]
-
Management: If persistent hyperglycemia is observed, management strategies may include dietary modifications or, in severe cases, administration of insulin under veterinary guidance.[12]
Mandatory Visualizations
Caption: Dual mechanisms of action of this compound.
Caption: General workflow for managing this compound toxicity in animal studies.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pain Alleviation in Animals - Therapeutics - Merck Veterinary Manual [merckvetmanual.com]
- 12. Hyperglycemia Associated With Targeted Oncologic Treatment: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]
- 15. Clinical Predictive Models for Chemotherapy-Induced Febrile Neutropenia in Breast Cancer Patients: A Validation Study | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Effect of Hyperglycemia on Antitumor Activity and Survival in Tumor-bearing Mice Receiving Oxaliplatin and Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with inconsistent results in HMN-176 experiments
HMN-176 Technical Support Center
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK1 and MEK2). By inhibiting MEK, this compound prevents the phosphorylation and activation of Extracellular signal-regulated kinases (ERK1 and ERK2), which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.
Q2: Why am I observing significant variability in IC50 values for this compound across different experiments?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Health and Passage Number: Ensure cells are healthy, free from contamination, and within a consistent low passage number range.
-
Cell Seeding Density: Use a consistent cell seeding density, as this can influence growth rates and drug sensitivity.
-
Reagent Quality and Preparation: Use high-quality reagents and ensure this compound stock solutions are prepared, stored, and diluted correctly.
-
Assay Incubation Time: The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time for all experiments.
-
Serum Concentration: The concentration of serum in the cell culture medium can affect the activity of this compound. Maintain a consistent serum concentration.
Q3: this compound is not showing the expected inhibitory effect on my cell line of interest. What should I do?
-
Confirm Target Expression: Verify that the target cell line expresses the components of the MEK/ERK pathway and that the pathway is active. This can be done by performing a baseline Western blot for phosphorylated ERK (p-ERK).
-
Assess Cell Permeability: While this compound is designed to be cell-permeable, issues with uptake can occur in certain cell lines.
-
Check for Drug Resistance Mechanisms: Some cell lines may possess intrinsic or acquired resistance mechanisms, such as mutations in the drug target or upregulation of alternative signaling pathways.
-
Verify Compound Integrity: Ensure the this compound compound has not degraded. If in doubt, use a fresh stock and verify its activity on a sensitive, positive control cell line.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of ERK Phosphorylation
If you are observing variable results in your Western blot analysis for p-ERK levels after this compound treatment, consult the following guide.
Troubleshooting Steps:
-
Standardize Cell Treatment: Ensure consistency in cell density, treatment duration, and this compound concentration.
-
Optimize Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Control Loading: Use a reliable loading control (e.g., total ERK, GAPDH, or β-actin) to normalize for protein loading.
-
Positive and Negative Controls: Include an untreated control and a positive control (e.g., a cell line known to be sensitive to this compound) in every experiment.
Experimental Protocol: Western Blotting for p-ERK
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, and a loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| A-375 | Melanoma | 5 ± 1.2 | BRAF V600E mutant, highly sensitive. |
| HT-29 | Colon Cancer | 15 ± 3.5 | BRAF V600E mutant, sensitive. |
| HCT116 | Colon Cancer | 150 ± 25 | KRAS G13D mutant, moderately sensitive. |
| MCF-7 | Breast Cancer | >1000 | Wild-type RAS/RAF, resistant. |
Table 2: Recommended this compound Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration | Incubation Time |
| Cell Viability (MTT/MTS) | 0.1 nM - 10 µM | 72 hours |
| Western Blot (p-ERK) | 10 nM - 1 µM | 2 - 4 hours |
| Colony Formation Assay | 1 nM - 100 nM | 10 - 14 days |
Visual Guides and Diagrams
Caption: The MEK/ERK signaling pathway with the inhibitory action of this compound.
Caption: A workflow for troubleshooting inconsistent experimental results with this compound.
Caption: A logical diagram for interpreting experimental outcomes with this compound.
preventing degradation of HMN-176 during storage
This technical support center provides guidance on preventing the degradation of HMN-176 during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] To maintain stability, it is crucial to keep the compound in a dry and dark environment.
Q2: What is the recommended way to store this compound in solution?
A2: this compound is soluble in DMSO.[2] Stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To prevent degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While the solid compound is shipped at ambient temperature and is stable for a few weeks, solutions are more susceptible to degradation.[2] For short-term storage of a few days to weeks, solutions can be kept at 0-4°C.[2]
Q4: I left my this compound solution on the bench under fluorescent light. Is it still usable?
A4: this compound is a stilbene derivative, and compounds of this class are known to be sensitive to light.[1] Exposure to fluorescent or UV light can cause the trans-isomer of stilbenes to convert to the cis-isomer, which may have different biological activity.[1] It is best to minimize light exposure. If the solution was exposed for a prolonged period, its integrity may be compromised.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity in stored solutions | 1. Degradation due to improper storage temperature. 2. Repeated freeze-thaw cycles. 3. Exposure to light. 4. Hydrolysis of the sulfonamide group. | 1. Ensure storage at -80°C or -20°C as recommended. 2. Aliquot stock solutions into single-use vials. 3. Protect solutions from light by using amber vials or wrapping tubes in foil. 4. Ensure the DMSO used for dissolution is anhydrous, as water can facilitate hydrolysis. |
| Precipitate formation in thawed solution | Low solubility at lower temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve the compound. Ensure the vial is properly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | Potential degradation leading to a lower effective concentration of active this compound. | Prepare fresh dilutions from a new aliquot of the stock solution. Consider performing a quality control check, such as HPLC, to assess the purity of the stored solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade DMSO, acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to light in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2) to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
UV detector set at an appropriate wavelength (e.g., 254 nm or 343 nm)[3]
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for separating related compounds.
Example Gradient Program:
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 30 | 70 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 30 | 30 | 70 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.
Visualizations
Caption: Recommended workflow for storing and handling this compound.
Caption: Potential degradation pathways for this compound.
References
troubleshooting resistance to HMN-176 in cancer cells
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to HMN-176 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the active metabolite of the oral prodrug HMN-214.[1][2] It has a dual mechanism of action. Its primary cytotoxic effect stems from interfering with the subcellular spatial distribution of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[3][4] This interference leads to the destruction of spindle polar bodies, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] Notably, this compound does not directly inhibit tubulin polymerization.[3][6]
A secondary mechanism involves the downregulation of the multidrug resistance gene (MDR1).[1][5] this compound inhibits the binding of the transcription factor NF-Y to the MDR1 gene promoter, suppressing its expression at both the mRNA and protein levels.[1][5] This action can restore chemosensitivity in cells that have developed multidrug resistance.[1]
Q2: What is the relationship between this compound and HMN-214?
HMN-214 is an orally bioavailable prodrug that is rapidly converted to its active metabolite, this compound, in the body.[2][7] HMN-214 was developed to improve the oral absorption of the active compound.[2] Most in vitro studies are conducted using this compound, while in vivo studies often administer the prodrug HMN-214.[1][2]
Q3: Is this compound effective against cell lines that are already multidrug-resistant (MDR)?
Yes, studies have shown that this compound can be effective in MDR cell lines.[1][5] Its ability to suppress MDR1 expression by targeting the NF-Y transcription factor can circumvent resistance to other chemotherapeutic agents like Adriamycin.[1][5] For example, treating an Adriamycin-resistant ovarian cancer cell line with this compound significantly reduced the expression of MDR1 and decreased the 50% growth inhibition (GI50) of Adriamycin by approximately 50%.[1][5]
Troubleshooting Guide for this compound Resistance
This section addresses specific issues that may arise during experiments, suggesting potential causes and a systematic approach to investigate them.
Issue 1: Previously sensitive cells now show a decreased response to this compound (higher IC50).
Possible Causes:
-
Alterations in the drug target (PLK1).
-
Upregulation of drug efflux pumps (e.g., MDR1/P-gp).
-
Activation of compensatory pro-survival signaling pathways.
Troubleshooting Steps:
-
Confirm Resistance: First, perform a dose-response curve using a cell viability assay (e.g., MTT, CCK-8) to confirm the shift in the IC50 value compared to the parental, sensitive cell line.
-
Analyze Target Expression: Check for changes in PLK1 expression. While this compound interferes with PLK1 localization rather than acting as a direct kinase inhibitor, significant downregulation of the PLK1 protein could theoretically reduce the drug's effectiveness.
-
Investigate Drug Efflux: Although this compound is known to suppress MDR1, acquired resistance could potentially involve the upregulation of MDR1 or other ABC transporters through alternative mechanisms.
Data Presentation: Characterization of Resistant Cells
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | IC50 (nM) [Hypothetical Data] | Fold Resistance |
|---|---|---|
| Parental Sensitive Line | 120 | 1x |
| this compound Resistant Subline | 1500 | 12.5x |
Table 2: Key Protein and mRNA Expression in Sensitive vs. Resistant Cells
| Target | Analysis Method | Sensitive Cells (Relative Level) | Resistant Cells (Relative Level) |
|---|---|---|---|
| PLK1 Protein | Western Blot | 1.0 | 0.95 |
| p-AKT (Ser473) | Western Blot | 1.0 | 4.5 |
| Total AKT | Western Blot | 1.0 | 1.1 |
| MDR1 mRNA | RT-qPCR | 1.0 | 8.2 |
| P-glycoprotein | Western Blot | 1.0 | 7.5 |
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing this compound resistant cells.
Issue 2: this compound treatment no longer induces G2/M arrest.
Possible Causes:
-
Dysregulation of cell cycle checkpoint proteins.
-
Activation of pathways that allow bypass of the G2/M checkpoint.
-
Loss of functional PLK1 signaling required for this compound effect.
Troubleshooting Steps:
-
Verify Cell Cycle Arrest: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of sensitive and resistant cells after this compound treatment. Sensitive cells should show a significant accumulation in the G2/M phase.[8]
-
Examine Key Cell Cycle Regulators: Use Western blotting to check the expression and phosphorylation status of key G2/M regulators like CDK1, Cyclin B1, CHK1, and WEE1.[8] Resistance to cell cycle inhibitors can be associated with altered expression of these proteins.
Data Presentation: Cell Cycle Analysis
Table 3: Cell Cycle Distribution (%) After 24h this compound Treatment (Hypothetical Data)
| Cell Line | Treatment | G0/G1 Phase | S Phase | G2/M Phase |
|---|---|---|---|---|
| Sensitive | Vehicle (DMSO) | 55 | 25 | 20 |
| Sensitive | This compound (150 nM) | 10 | 15 | 75 |
| Resistant | Vehicle (DMSO) | 58 | 23 | 19 |
| Resistant | this compound (150 nM) | 52 | 26 | 22 |
Issue 3: I suspect upregulation of pro-survival signaling is mediating resistance.
Possible Causes:
-
Activation of the PI3K/AKT pathway.
-
Activation of the MAPK/ERK pathway.
-
Activation of PKCδ signaling.
Troubleshooting Steps:
-
Screen for Pathway Activation: Perform Western blot analysis on lysates from sensitive and resistant cells (with and without this compound treatment) using antibodies against the phosphorylated (active) forms of key signaling proteins, such as p-AKT, p-ERK, and p-RelA (NF-κB).[9][10][11] Compare these to the total protein levels.
-
Use Combination Therapy to Confirm: If a specific survival pathway is constitutively active in the resistant cells, test whether combining this compound with a specific inhibitor of that pathway (e.g., a PI3K inhibitor) can re-sensitize the cells. A synergistic effect would support the hypothesis. Studies on resistance to other cell cycle inhibitors have shown that activation of pathways like PI3K/AKT can compensate for the loss of checkpoint control.[9][10]
Signaling and Troubleshooting Diagrams
Caption: this compound dual mechanism and potential resistance pathways.
Caption: A decision tree for troubleshooting this compound resistance.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
Adapted from methods used for HMN-214/176.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000–10,000 cells/well. Allow cells to adhere overnight.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for Protein Expression
Standard protocol for analyzing protein levels mentioned in this compound studies.[1][5]
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired time. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-PLK1, anti-p-AKT, anti-AKT, anti-P-glycoprotein, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Standard protocol to assess the G2/M arrest induced by this compound.[8]
-
Treatment & Harvesting: Treat cells with this compound or vehicle for 24 hours. Harvest cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Wash cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Acquisition: Incubate in the dark for 30 minutes. Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Targeting PKCδ as a Therapeutic Strategy against Heterogeneous Mechanisms of EGFR Inhibitor Resistance in EGFR-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
refining HMN-176 delivery methods for targeted therapy
Technical Support Center: HMN-176 Targeted Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing targeted delivery methods for this compound, a novel kinase inhibitor. The following information is based on a lipid nanoparticle (LNP) delivery system.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the systemic delivery of free this compound?
A1: The primary challenges associated with the systemic delivery of unmodified this compound include poor aqueous solubility, which can lead to low bioavailability and non-specific distribution. Additionally, off-target effects have been observed, contributing to systemic toxicity. Targeted delivery systems, such as lipid nanoparticles, are being explored to mitigate these issues by enhancing solubility, improving pharmacokinetic profiles, and increasing accumulation at the tumor site.
Q2: What is the proposed mechanism of action for targeted this compound-loaded LNPs?
A2: this compound-loaded LNPs are designed to selectively target tumor cells overexpressing a specific surface receptor. The LNPs are functionalized with a targeting ligand (e.g., an antibody fragment) that binds to this receptor. Upon binding, the LNP-receptor complex is internalized by the cell, a process known as receptor-mediated endocytosis. Once inside the cell, the LNP is trafficked through the endo-lysosomal pathway. The acidic environment of the late endosome and lysosome is designed to trigger the release of this compound from the nanoparticle. The released this compound can then engage its intracellular target, Kinase-X, to elicit its therapeutic effect.
Q3: How can I confirm the successful encapsulation of this compound into the LNPs?
A3: The encapsulation efficiency of this compound can be determined using several methods. A common approach involves separating the encapsulated drug from the unencapsulated (free) drug, followed by quantification of the drug in each fraction. This can be achieved through techniques like size exclusion chromatography (SEC) or dialysis. The amount of this compound is then quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection. The encapsulation efficiency is calculated as the ratio of the drug concentration within the nanoparticles to the total drug concentration.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, characterization, and in vitro testing of this compound-loaded lipid nanoparticles.
Issue 1: Low Encapsulation Efficiency of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the lipid matrix. | 1. Incorporate a solubilizing agent: Include a small percentage of a pharmaceutically acceptable solvent (e.g., ethanol, DMSO) in the formulation to improve this compound solubility during LNP assembly.2. Modify the lipid composition: Experiment with different helper lipids or vary the cholesterol content to enhance the drug's affinity for the lipid core. | Increased partitioning of this compound into the lipid phase, leading to higher encapsulation efficiency. |
| Suboptimal drug-to-lipid ratio. | 1. Perform a ratio optimization study: Systematically vary the initial drug-to-lipid ratio during formulation.2. Analyze encapsulation at each ratio: Determine the encapsulation efficiency for each formulation to identify the optimal loading capacity. | Identification of the drug-to-lipid ratio that maximizes encapsulation without compromising nanoparticle stability. |
| Inefficient LNP assembly process. | 1. Optimize mixing parameters: For microfluidic-based synthesis, adjust the total flow rate and the flow rate ratio of the aqueous and organic phases.2. Evaluate different formulation techniques: Compare results from different methods such as thin-film hydration followed by sonication or extrusion. | Improved and more consistent self-assembly of the lipid nanoparticles, leading to better drug entrapment. |
Issue 2: High Polydispersity Index (PDI) of Formulated LNPs
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent mixing during formulation. | 1. Ensure rapid and uniform mixing: For microfluidic methods, check for any blockages or inconsistencies in the flow paths.2. Standardize manual mixing: If using methods like vortexing, ensure the time and speed are consistent across all batches. | Formation of a more homogenous population of nanoparticles, resulting in a lower PDI. |
| Aggregation of nanoparticles post-formulation. | 1. Optimize surface charge: Incorporate a charged lipid (e.g., DOTAP, DMG-PEG) to increase the zeta potential and induce electrostatic repulsion between particles.2. Adjust buffer conditions: Ensure the pH and ionic strength of the storage buffer are optimal for nanoparticle stability. | Reduced aggregation and a more stable nanoparticle suspension with a consistent PDI over time. |
| Issues with post-processing steps. | 1. Optimize extrusion parameters: If using extrusion, ensure the membrane pore size is appropriate and that the number of extrusion cycles is sufficient.2. Refine purification methods: When using dialysis or tangential flow filtration, ensure that the process does not induce stress that could lead to aggregation. | Production of nanoparticles with a narrower size distribution and improved batch-to-batch reproducibility. |
Issue 3: Inconsistent In Vitro Targeting and Uptake
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low density or incorrect orientation of the targeting ligand. | 1. Vary the ligand-to-lipid ratio: Test different concentrations of the targeting ligand during the formulation process.2. Optimize the conjugation chemistry: Ensure the conjugation reaction is efficient and that the ligand's binding site remains accessible. Consider using a PEG spacer to improve accessibility. | Enhanced binding affinity of the targeted LNPs to the cell surface receptors, leading to increased cellular uptake. |
| Low expression of the target receptor on the cell line. | 1. Verify receptor expression: Use techniques like flow cytometry or western blotting to confirm and quantify the expression of the target receptor on the cell line being used.2. Select an appropriate cell model: Choose a cell line with high and consistent expression of the target receptor for initial uptake studies. | More reliable and reproducible in vitro uptake results that accurately reflect the targeting potential of the LNPs. |
| Non-specific binding of LNPs. | 1. Optimize PEGylation: Adjust the density and length of the polyethylene glycol (PEG) chains on the LNP surface to reduce non-specific protein adsorption and cellular interactions.2. Include control groups: Use non-targeted LNPs (without the targeting ligand) as a negative control to quantify the level of non-specific uptake. | Reduced background signal and a clearer demonstration of receptor-mediated specific targeting. |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded LNPs via Microfluidic Mixing
-
Preparation of the Organic Phase:
-
Dissolve the lipid mixture (e.g., DSPC, cholesterol, DSPE-PEG, and a cationic lipid) and this compound in ethanol.
-
Ensure complete dissolution by gentle vortexing.
-
-
Preparation of the Aqueous Phase:
-
Prepare an appropriate buffer (e.g., citrate buffer, pH 4.0) for the aqueous phase.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the organic and aqueous phases into separate syringes.
-
Set the desired total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic).
-
Initiate the mixing process to allow for the self-assembly of the LNPs.
-
-
Purification:
-
Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) for 24 hours to remove the ethanol and unencapsulated this compound.
-
Protocol 2: Characterization of LNP Size, PDI, and Zeta Potential
-
Sample Preparation:
-
Dilute the purified LNP suspension in the appropriate buffer to a suitable concentration for measurement.
-
-
Dynamic Light Scattering (DLS) Measurement:
-
Use a DLS instrument to measure the hydrodynamic diameter (size) and the polydispersity index (PDI) of the LNPs.
-
Perform the measurement at a controlled temperature (e.g., 25°C).
-
Ensure at least three independent measurements are taken and averaged.
-
-
Zeta Potential Measurement:
-
Use the same instrument or a dedicated zeta potential analyzer to measure the surface charge of the LNPs.
-
The measurement is based on the electrophoretic mobility of the particles in an applied electric field.
-
Visualizations
Caption: Proposed mechanism of action for targeted this compound LNPs.
Caption: Troubleshooting workflow for this compound LNP formulation.
HMN-176 Technical Support Center: Troubleshooting Variability in Cellular Responses
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the variability in the effects of HMN-176 observed across different cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between our cancer cell lines. What are the potential reasons for this?
A1: Variability in the half-maximal inhibitory concentration (IC50) of this compound across different cell lines is expected and can be attributed to several factors. This compound has a dual mechanism of action: it interferes with Polo-like kinase 1 (PLK1) to inhibit mitosis and it downregulates the Multidrug Resistance Gene 1 (MDR1) by inhibiting the transcription factor NF-Y.[1][2][3] The differential response can therefore be linked to:
-
Baseline PLK1 Expression and Dependence: Cell lines with higher expression levels or a greater dependency on PLK1 for proliferation and survival may exhibit increased sensitivity to this compound.
-
MDR1 Expression and NF-Y Activity: Cell lines that exhibit multidrug resistance often have high constitutive expression of MDR1, which is regulated by NF-Y.[1] this compound can restore chemosensitivity in such cells by suppressing MDR1 expression.[1][3] The baseline level of MDR1 and the activity of the NF-Y pathway can therefore significantly influence the observed IC50.
-
Genetic and Epigenetic Landscape: The inherent genetic and epigenetic differences between cell lines contribute significantly to their unique signaling pathways and drug responses.[4][5]
-
Cellular Proliferation Rate: As this compound primarily targets mitotic cells, faster-proliferating cell lines may show greater sensitivity.[6]
Q2: Our multidrug-resistant (MDR) cell line is not showing increased sensitivity to other chemotherapeutic agents after this compound treatment. What could be the issue?
A2: this compound has been shown to restore chemosensitivity to multidrug-resistant cells by downregulating MDR1 expression.[1][3] If you are not observing this effect, consider the following:
-
Mechanism of Resistance: The resistance in your cell line may not be primarily mediated by MDR1 (P-glycoprotein). Other resistance mechanisms, such as alterations in drug metabolism, target mutations, or other efflux pumps, will not be addressed by this compound's effect on the NF-Y/MDR1 axis.
-
This compound Concentration and Treatment Duration: The suppression of MDR1 expression is dose-dependent.[3] Ensure you are using an adequate concentration of this compound and a sufficient treatment duration for MDR1 protein turnover to occur. For example, treatment with 3 µM this compound for 48 hours has been shown to significantly suppress MDR1 mRNA and protein levels.[3]
-
Experimental Timing: The timing of the co-treatment with the other chemotherapeutic agent is crucial. Pre-treatment with this compound may be necessary to achieve sufficient MDR1 downregulation before the application of the second drug.
Q3: We are seeing inconsistent results in our cytotoxicity assays with this compound. What are some common sources of experimental variability?
A3: Inconsistent results in cytotoxicity assays can arise from several factors. To minimize variability, it is important to standardize your experimental protocol. Key areas to focus on include:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can affect growth rates and drug response. A typical density for 96-well plates is between 3,000 and 10,000 cells per well.[7]
-
Drug Preparation and Storage: this compound should be dissolved in a suitable solvent like DMSO and stored correctly.[8] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
-
Assay Incubation Time: A 72-hour incubation period is commonly used for assessing the inhibition of cell growth.[7] Ensure this timing is consistent across experiments.
-
Cell Line Authentication and Passage Number: Use authenticated cell lines and keep the passage number low to prevent phenotypic drift.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in a Sensitive Cell Line
If you are observing a higher than expected IC50 value for this compound in a cell line known to be sensitive, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpectedly high IC50 values.
Issue 2: Lack of MDR1 Downregulation in a Resistant Cell Line
If this compound treatment is not leading to the expected decrease in MDR1 expression in a known MDR cell line, consider the following steps:
Caption: Troubleshooting workflow for lack of MDR1 downregulation.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound across various cancer cell lines and tumor specimens.
Table 1: In Vitro Cytotoxicity of this compound in Selected Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Mean of a panel | Various | 112 - 118 | Broad cytotoxic effect[2][7][9] |
| P388/VCR | Vincristine-resistant Leukemia | 265 | |
| P388/ADM | Doxorubicin-resistant Leukemia | 557 | |
| P388/CDDP | Cisplatin-resistant Leukemia | 143 |
Table 2: Activity of this compound in Human Tumor Specimens (10.0 µg/mL)
| Tumor Type | Response Rate (%) |
| Breast Cancer | 63 |
| Non-Small Cell Lung Cancer | 67 |
| Ovarian Cancer | 57 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug dilutions to the respective wells and incubate for 72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot for MDR1 Expression
This protocol is to assess the effect of this compound on MDR1 protein levels.
-
Cell Treatment: Treat cells with this compound (e.g., 3 µM) or vehicle control for 48 hours.[3]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against MDR1, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: RT-PCR for MDR1 mRNA Expression
This protocol is for measuring changes in MDR1 mRNA levels following this compound treatment.
-
Cell Treatment: Treat cells with this compound (e.g., 3 µM) or vehicle control for 48 hours.[3]
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH).
-
Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the amplified DNA fragments.
-
Analysis: Quantify the band intensities and normalize the MDR1 expression to the housekeeping gene.
Signaling Pathway Diagrams
Caption: Dual mechanism of action of this compound.
This technical support center provides a starting point for addressing variability in this compound's effects. For further assistance, please consult the relevant scientific literature.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Variability of human pluripotent stem cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound|T3643|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of HMN-176 and Other PLK1 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 1 (PLK1) has emerged as a critical target in oncology due to its pivotal role in cell cycle progression. Its overexpression in various cancers is often correlated with poor prognosis, making it an attractive target for therapeutic intervention. This guide provides an objective comparison of the efficacy of HMN-176, a notable PLK1 inhibitor, with other prominent inhibitors such as volasertib, onvansertib, and rigosertib. The comparison is supported by preclinical data to aid researchers in their drug development and research endeavors.
Mechanism of Action: Targeting the Mitotic Engine
PLK1 is a serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2] Inhibition of PLK1 disrupts these processes, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3] While most PLK1 inhibitors, including volasertib and onvansertib, are ATP-competitive, directly targeting the kinase activity, this compound exhibits a distinct mechanism by interfering with the subcellular localization of PLK1 at centrosomes and along the cytoskeletal structure. Rigosertib has been described as a dual inhibitor of PLK1 and PI3K.[4]
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the IC50 values for this compound and other PLK1 inhibitors across a range of cancer cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Panel Average | Various | 112 | [5][6] |
| P388/VCR (Vincristine Resistant) | Leukemia | 265 | [5] | |
| P388/ADR (Doxorubicin Resistant) | Leukemia | 557 | [5] | |
| Volasertib | A549 | Non-Small Cell Lung Cancer | ~20 | [7][8] |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~40 | [7][8] | |
| Panel Median | Pediatric Cancers | 14.1 | [9] | |
| Onvansertib | ARK-1 | Uterine Serous Carcinoma | 22.71 | [10] |
| SPEC-2 | Uterine Serous Carcinoma | 45.34 | [10] | |
| A549 | Lung Adenocarcinoma | ~25 | [11] | |
| PC-9 | Lung Adenocarcinoma | ~50 | [11] | |
| Rigosertib | A549 | Lung Adenocarcinoma | <100 | [4] |
| MCF-7 | Breast Cancer | <100 | [4] | |
| RPMI 8226 | Multiple Myeloma | >1000 | [4] | |
| U87-MG | Glioblastoma | >1000 | [4] |
In Vivo Efficacy: Preclinical Xenograft Models
The anti-tumor activity of these inhibitors has been evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. The following table summarizes key findings from these preclinical studies.
| Inhibitor | Xenograft Model | Cancer Type | Key Efficacy Findings | Reference |
| This compound (as prodrug HMN-214) | Various | Various | Potent anti-tumor activity observed in various human tumor xenografts. | |
| Volasertib | MOLM-13 | Acute Myeloid Leukemia | Dose-dependent tumor growth inhibition and prolonged survival. | [12] |
| MV4-11 | Acute Myeloid Leukemia | Significant tumor growth inhibition at well-tolerated doses. | [13] | |
| H526 | Small Cell Lung Cancer | Significant tumor growth inhibition, comparable to standard care agents. | [14] | |
| Onvansertib | HCT116 (in combination with irinotecan) | Colorectal Cancer | Significant reduction in tumor growth compared to single agents. | [15] |
| KRAS-mutant CRC models (in combination with bevacizumab) | Colorectal Cancer | Robust antitumor activity and superior tumor growth inhibition compared to individual treatments. | [16][17] | |
| SCLC PDX models (in combination with paclitaxel) | Small Cell Lung Cancer | Superior efficacy over monotherapies in both cisplatin-sensitive and -resistant models. | ||
| Rigosertib | MYCN-amplified PDX | Neuroblastoma | Delayed tumor growth and prolonged survival. | [18] |
| Melanoma model (in combination with immune checkpoint blockade) | Melanoma | Synergistically enhanced efficacy and induced immune-mediated cancer cell death. | [19] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the PLK1 signaling pathway and standard workflows for key assays.
Caption: Simplified PLK1 signaling pathway in the G2/M phase transition.
Caption: General workflow for an MTT cell viability assay.
Caption: Standard workflow for a tumor xenograft study.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PLK1 inhibitors (this compound, volasertib, onvansertib, rigosertib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[20][21] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the PLK1 inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the inhibitor-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[21]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[20][22] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20][23]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[20] A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results and determine the IC50 value for each inhibitor.
Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of PLK1 inhibitors.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
Matrigel or other basement membrane extract (optional)
-
PLK1 inhibitors formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel to enhance tumor formation.[24] Inject a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.[25]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[26] Measure the tumor volume using calipers (Volume = (width² x length)/2).[25] Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the PLK1 inhibitors and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).[26]
-
Monitoring: Monitor the tumor volume and body weight of each mouse regularly (e.g., 2-3 times per week).[26] Observe the animals for any signs of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis should be performed to determine the significance of the observed differences.
Western Blotting for PLK1 and Downstream Markers
This protocol can be used to assess the on-target effects of PLK1 inhibitors by measuring the levels of PLK1 and its downstream phosphorylation targets.
Materials:
-
Treated and untreated cell lysates or tumor homogenates
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or homogenize tumor tissue in protein extraction buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels. A decrease in the phosphorylation of PLK1 substrates would indicate target engagement by the inhibitor.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Onconova Therapeutics Announces Preclinical Data Demonstrating the Synergistic Anti-Cancer Activity of Rigosertib Combined With Immune Checkpoint Blockade [drug-dev.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 25. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 26. tumor.informatics.jax.org [tumor.informatics.jax.org]
HMN-176 Demonstrates Potent In Vivo Anti-Cancer Efficacy, Offering a Promising Alternative to Standard Chemotherapies
New research highlights the significant in vivo anti-cancer effects of HMN-176, an active metabolite of the orally bioavailable prodrug HMN-214. Studies in mouse xenograft models reveal that HMN-214 exhibits potent tumor growth inhibition, in some cases comparable or superior to established chemotherapeutic agents like cisplatin and paclitaxel. These findings, coupled with its unique mechanism of action, position this compound as a compelling candidate for further development in oncology.
This compound distinguishes itself through a dual mechanism of action. It acts as a mitotic inhibitor, arresting the cell cycle in the G2/M phase by disrupting spindle polar bodies, which ultimately leads to programmed cell death (apoptosis) via the intrinsic caspase-9 mitochondrial pathway. Furthermore, this compound has been shown to overcome multidrug resistance, a significant challenge in cancer therapy. It achieves this by inhibiting the transcription factor NF-Y, which in turn suppresses the expression of the multidrug resistance gene 1 (MDR1). This allows the drug to maintain its efficacy even in cancer cells that have developed resistance to other treatments.
Comparative In Vivo Efficacy
In vivo studies utilizing human tumor xenografts in mice have provided critical data on the anti-tumor activity of HMN-214. The oral administration of HMN-214 has demonstrated significant tumor growth inhibition across various cancer cell lines. While direct head-to-head studies with exhaustive quantitative data are emerging, existing preclinical data provides a strong basis for comparison with standard-of-care chemotherapies.
| Drug | Cancer Type (Cell Line) | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| HMN-214 | Prostate (PC-3), Lung (A549), Colon (WiDr) | 10-20 mg/kg | Oral | Significant tumor growth inhibition | [1] |
| Cisplatin | Lung (A549) | 3 mg/kg/day | Intravenous | Significant tumor growth inhibition | [2] |
| Cisplatin | Breast (MCF-7) | 1 mg/kg and 3 mg/kg | Intraperitoneal | Significant reduction in tumor volume at day 7 | [3] |
| Paclitaxel | Lung (A549, NCI-H23, NCI-H460, DMS-273) | 12 and 24 mg/kg/day | Intravenous | Statistically significant tumor growth inhibition | [2] |
It is important to note that the antitumor activity of HMN-214 against human tumor xenografts has been described as "equal or superior" to that of clinically available agents, including cisplatin.[4]
Signaling Pathways and Experimental Workflow
To elucidate the mechanisms underlying this compound's anti-cancer effects, it is crucial to visualize the involved signaling pathways and the typical experimental workflow for in vivo validation.
Detailed Experimental Protocols
The validation of this compound's anti-cancer effects in vivo relies on meticulously designed and executed experimental protocols. Below are representative methodologies for xenograft studies involving HMN-214 and the comparator drugs, cisplatin and paclitaxel.
HMN-214 Oral Administration in Mouse Xenograft Model
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude) are typically used.
-
Tumor Cell Inoculation: Human cancer cells (e.g., PC-3, A549, WiDr) are cultured and then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Drug Formulation and Administration: HMN-214 is formulated as a suspension, for example, in 0.5% methylcellulose solution. Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. HMN-214 is administered orally via gavage at doses ranging from 10 to 20 mg/kg, typically on a daily schedule for a specified number of days.[1]
-
Data Collection and Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the experiment, tumors may be excised for further analysis. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Cisplatin Administration in Mouse Xenograft Model
-
Animal Model and Tumor Inoculation: Similar to the HMN-214 protocol.
-
Drug Formulation and Administration: Cisplatin is dissolved in a suitable vehicle, such as saline. Administration is typically via intravenous or intraperitoneal injection. A common dosing schedule for lung cancer xenografts is 3 mg/kg/day for 5 consecutive days.[2] For breast cancer models, doses of 1 and 3 mg/kg administered intraperitoneally have been used.[3]
-
Monitoring and Analysis: Tumor growth and animal welfare are monitored as described for HMN-214.
Paclitaxel Administration in Mouse Xenograft Model
-
Animal Model and Tumor Inoculation: Similar to the HMN-214 protocol.
-
Drug Formulation and Administration: Paclitaxel is often formulated in a mixture of Cremophor EL and ethanol, then diluted with saline before injection. It is typically administered intravenously. For lung cancer xenografts, doses of 12 and 24 mg/kg/day for 5 consecutive days have been shown to be effective.[2]
-
Monitoring and Analysis: Tumor growth and animal health are monitored as described above.
Conclusion
The in vivo data for this compound, via its prodrug HMN-214, presents a strong case for its continued investigation as a potent anti-cancer agent. Its efficacy in various tumor models, including those resistant to standard therapies, combined with the convenience of oral administration, underscores its potential to become a valuable tool in the clinical management of cancer. Further head-to-head comparative studies with more extensive quantitative data will be instrumental in fully defining its therapeutic index and positioning within the landscape of cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HMN-176 and Paclitaxel in the Treatment of Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, and paclitaxel, a standard-of-care chemotherapy agent, in the context of ovarian cancer treatment. The analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental methodologies used to evaluate their effects.
Introduction
Ovarian cancer remains a significant challenge in oncology, with high rates of recurrence and the development of chemoresistance being major hurdles to successful treatment. Paclitaxel, a taxane-based microtubule stabilizer, has been a cornerstone of ovarian cancer therapy for decades. However, its efficacy can be limited by both intrinsic and acquired resistance. This compound has emerged as a novel investigational agent with a distinct mechanism of action that may offer an advantage, particularly in the setting of multidrug resistance. This guide aims to provide a detailed, data-driven comparison of these two compounds to inform further research and drug development efforts.
Mechanism of Action
The fundamental difference between this compound and paclitaxel lies in their molecular targets and mechanisms of inducing cancer cell death.
This compound: Overcoming Multidrug Resistance by Targeting NF-Y
This compound exhibits a unique mechanism centered on the transcription factor NF-Y (Nuclear Factor Y). In many drug-resistant cancers, the overexpression of the multidrug resistance gene 1 (MDR1), which encodes the P-glycoprotein efflux pump, is a key survival mechanism. This compound has been shown to inhibit the binding of NF-Y to the Y-box element in the MDR1 promoter.[1] This suppression of MDR1 transcription leads to a decrease in P-glycoprotein levels, thereby restoring the sensitivity of cancer cells to other chemotherapeutic agents.[1] This suggests a dual role for this compound: direct cytotoxicity and chemosensitization.
Paclitaxel: Disruption of Microtubule Dynamics
Paclitaxel's mechanism of action is well-established and involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer and prevents its depolymerization, a process essential for the dynamic reorganization of the cytoskeleton during cell division. The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and paclitaxel.
Quantitative Data Presentation
Table 1: In Vitro Activity of this compound in Ovarian Cancer Cells
| Cell Line | Drug Resistance Profile | This compound Concentration | Effect | Reference |
| K2/ARS | Adriamycin-resistant | 3 µM | Decreased GI50 of Adriamycin by ~50% | [1] |
Table 2: In Vitro Activity of Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| SKOV-3 | Varies (e.g., ~10-100 nM) | |
| OVCAR-3 | Varies (e.g., ~5-50 nM) | |
| A2780 | Varies (e.g., ~1-10 nM) |
Note: IC50 values for paclitaxel can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, assay method).
In Vivo Efficacy
Preclinical in vivo data for this compound and its prodrug HMN-214 in ovarian cancer models are limited. However, a study using a targeted alpha therapy with a Pb-214/Bi-214 labeled trastuzumab (a platform that could potentially be used with HMN-214) demonstrated significant suppression of tumor growth in SKOV3 and OVCAR3 xenograft models.[2][3][4] For paclitaxel, numerous preclinical studies have demonstrated its efficacy in reducing tumor burden in ovarian cancer xenograft models.
Clinically, paclitaxel in combination with platinum-based agents is a standard first-line treatment for advanced ovarian cancer.[5] Studies have explored various dosing schedules to optimize its therapeutic index.[6][7][8] A Phase III trial showed that 12 monthly cycles of maintenance paclitaxel significantly improved progression-free survival compared to 3 cycles in patients with advanced ovarian cancer who had a complete response to initial chemotherapy.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments used to evaluate this compound and paclitaxel.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed ovarian cancer cells (e.g., SKOV-3, OVCAR-3, A2780) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or paclitaxel for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
-
2. Western Blot for MDR1 (P-glycoprotein) Expression
-
Objective: To assess the effect of this compound on the protein expression of the P-glycoprotein efflux pump.
-
Methodology:
-
Treat ovarian cancer cells (e.g., a drug-resistant line like K2/ARS) with this compound for a specified time.
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for P-glycoprotein (MDR1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
-
Methodology:
-
Implant human ovarian cancer cells (e.g., SKOV-3) subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer HMN-214 (prodrug of this compound) orally or paclitaxel intravenously according to a predetermined dosing schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Experimental Workflow Diagram
Conclusion
This compound and paclitaxel represent two distinct therapeutic strategies for ovarian cancer. Paclitaxel's well-characterized ability to disrupt microtubule dynamics has made it a mainstay of treatment, though resistance remains a significant clinical challenge. This compound, with its novel mechanism of targeting the NF-Y transcription factor to downregulate MDR1 expression, holds promise for overcoming this resistance.
The available data, while not from direct comparative studies, suggest that this compound is a potent agent, particularly in the context of drug-resistant ovarian cancer. Future research should focus on direct head-to-head comparisons of this compound and paclitaxel in a panel of ovarian cancer cell lines with varying resistance profiles. Furthermore, in vivo studies directly comparing the efficacy and toxicity of HMN-214 and paclitaxel in ovarian cancer xenograft models are warranted to fully elucidate the therapeutic potential of this novel compound. Such studies will be critical in determining the optimal clinical development path for this compound and its potential role in the future treatment landscape of ovarian cancer.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pb-214/Bi-214-TCMC-Trastuzumab inhibited growth of ovarian cancer in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pb-214/Bi-214-TCMC-Trastuzumab inhibited growth of ovarian cancer in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ovarian Cancer Treatment Proves Effective in Preclinical Model | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact on survival of 12 versus 3 monthly cycles of paclitaxel (175 mg/m2) administered to patients with advanced ovarian cancer who attained a complete response to primary platinum-paclitaxel: follow-up of a Southwest Oncology Group and Gynecologic Oncology Group phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Weekly Paclitaxel Regimens in Recurrent Platinum-Resistant Ovarian Cancer: A Single Institution Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of weekly administration of paclitaxel and carboplatin for advanced ovarian cancer patients with poor performance status - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HMN-176 and its Prodrug HMN-214: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer agent HMN-176 and its orally bioavailable prodrug, HMN-214. This document synthesizes experimental data on their efficacy, pharmacokinetics, and mechanisms of action, offering a comprehensive resource for evaluating their therapeutic potential.
This compound is a potent stilbene derivative that has demonstrated significant anti-tumor activity. However, its clinical development has been hampered by poor oral bioavailability. To overcome this limitation, HMN-214, a prodrug of this compound, was developed. This guide delves into a comparative analysis of these two compounds, presenting key data in a structured format to facilitate informed research and development decisions.
Performance and Efficacy: A Tabular Comparison
The following tables summarize the quantitative data on the in vitro cytotoxicity of this compound and the in vivo anti-tumor efficacy and pharmacokinetics of HMN-214.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Mean of 22 Human Tumor Cell Lines | Various | 118 | --INVALID-LINK-- |
| HeLa | Cervical Cancer | Data not specified | --INVALID-LINK-- |
| PC-3 | Prostate Cancer | Data not specified | --INVALID-LINK-- |
| DU-145 | Prostate Cancer | Data not specified | --INVALID-LINK-- |
| MIAPaCa-2 | Pancreatic Cancer | Data not specified | --INVALID-LINK-- |
| U937 | Histiocytic Lymphoma | Data not specified | --INVALID-LINK-- |
| MCF-7 | Breast Cancer | Data not specified | --INVALID-LINK-- |
| A549 | Non-Small Cell Lung Cancer | Data not specified | --INVALID-LINK-- |
| WiDr | Colon Cancer | Data not specified | --INVALID-LINK-- |
| P388/CDDP | Cisplatin-Resistant Leukemia | 143 | --INVALID-LINK-- |
| P388/VCR | Vincristine-Resistant Leukemia | 265 | --INVALID-LINK-- |
| K2/CDDP | Cisplatin-Resistant Ovarian | Data not specified | --INVALID-LINK-- |
| K2/VP-16 | Etoposide-Resistant Ovarian | Data not specified | --INVALID-LINK-- |
| K2/ARS | Doxorubicin-Resistant Ovarian | 2000 | --INVALID-LINK-- |
Table 2: In Vivo Anti-Tumor Efficacy of HMN-214 in Xenograft Models
| Xenograft Model | Cancer Type | Dosage and Administration | Efficacy | Reference |
| PC-3, A549, WiDr | Prostate, Lung, Colon | 10-20 mg/kg, p.o. | Inhibits tumor growth.[1] | --INVALID-LINK-- |
| KB-A.1 (Multidrug-Resistant) | Epidermoid Carcinoma | 10-20 mg/kg, p.o. | Significantly suppresses MDR1 mRNA expression.[1] | --INVALID-LINK-- |
| Neuroblastoma 3D Spheroids (SH-SY5Y and IMR-32) | Neuroblastoma | 1 µM | Two-fold reduction in tumor size.[2] | --INVALID-LINK-- |
Table 3: Pharmacokinetic Parameters of HMN-214 (as measured by its active metabolite this compound) in a Phase I Clinical Trial
| Parameter | Value | Conditions | Reference |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day | Continuous 21-day dosing schedule every 28 days.[3] | --INVALID-LINK-- |
| Accumulation of this compound | No accumulation with repeated dosing.[3] | Continuous 21-day dosing schedule every 28 days.[3] | --INVALID-LINK-- |
| Dose Proportionality | AUC increases were dose-proportional, but Cmax was not.[3] | Doses from 3 to 9.9 mg/m²/day.[3] | --INVALID-LINK-- |
Mechanisms of Action: Signaling Pathways and Molecular Interactions
This compound exerts its anti-cancer effects through a dual mechanism of action. It interferes with the function of Polo-like kinase 1 (PLK1), a critical regulator of mitosis, and it downregulates the expression of the multidrug resistance gene 1 (MDR1) by inhibiting the transcription factor NF-Y.
PLK1 Inhibition and Mitotic Arrest
This compound does not directly inhibit the kinase activity of PLK1 but rather alters its subcellular localization, leading to defects in mitotic spindle formation and ultimately cell cycle arrest at the G2/M phase.[4] This disruption of mitosis induces apoptosis in cancer cells.
Downregulation of MDR1 Expression
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump. This compound has been shown to restore chemosensitivity in MDR cells by inhibiting the transcription of the MDR1 gene.[5] This is achieved by preventing the binding of the transcription factor NF-Y to the MDR1 promoter.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and HMN-214.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (or HMN-214 for comparative purposes) and incubate for 72 hours.[1]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Western Blot Analysis for MDR1 Protein Expression
Objective: To assess the effect of this compound on the protein expression levels of MDR1 (P-glycoprotein).
Protocol:
-
Cell Treatment and Lysis: Treat multidrug-resistant cancer cells (e.g., KB-V1) with various concentrations of this compound for 72 hours.[6] Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MDR1 (e.g., clone C219) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y DNA Binding
Objective: To determine if this compound inhibits the binding of the transcription factor NF-Y to the MDR1 promoter.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells treated with or without this compound.
-
Oligonucleotide Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe corresponding to the NF-Y binding site (inverted CCAAT box) in the MDR1 promoter with a non-radioactive label (e.g., biotin or a fluorescent dye).[9]
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.[10] For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-Y subunit.[5]
-
Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.[10]
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent imaging system.[11]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on the NF-Y/MDR1 pathway.
Conclusion
This compound is a potent anti-cancer agent with a dual mechanism of action that includes the disruption of mitosis and the reversal of multidrug resistance. Its poor oral bioavailability is effectively addressed by its prodrug, HMN-214, which is converted to this compound in vivo. The data presented in this guide highlight the potential of HMN-214 as a clinically viable therapeutic. Further research is warranted to fully elucidate the therapeutic window and efficacy of HMN-214 in various cancer types, particularly in combination with other chemotherapeutic agents where its ability to overcome multidrug resistance could be highly beneficial. This comparative guide serves as a foundational resource for researchers dedicated to advancing novel cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Transcription factor NF-Y regulates mdr1 expression through binding to inverted CCAAT sequence in drug-resistant human squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of a DNA binding protein, MDR-NF1/YB-1, in human MDR1 gene expression by actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]
Unraveling the Downstream Targets of HMN-176 Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of an investigational compound is paramount. This guide provides a comprehensive comparison of the known downstream targets of HMN-176, a potent anti-cancer agent. This compound, the active metabolite of the pro-drug HMN-214, has been shown to exert its effects through multiple pathways, primarily impacting cell cycle regulation and multidrug resistance. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways to facilitate a clear understanding of this compound's mechanism of action.
Comparative Analysis of this compound's Effects on Downstream Targets
The anti-tumor activity of this compound stems from its ability to modulate several key cellular processes. The following table summarizes the quantitative data on its primary downstream effects, comparing its performance with relevant controls or alternative conditions.
| Downstream Target/Effect | Experimental System | This compound Concentration | Observed Effect | Alternative/Control | Alternative/Control Effect | Citation |
| MDR1 mRNA Expression | K2/ARS (Adriamycin-resistant human ovarian cancer) cells | 3 µM | ~56% suppression of MDR1 mRNA | Untreated K2/ARS cells | Constitutive high expression of MDR1 mRNA | [1][2] |
| NF-Y Binding to MDR1 Promoter | Electrophoretic Mobility Shift Assay (EMSA) | Pharmacological concentrations | Inhibition of NF-Y binding to the Y-box consensus sequence | - | - | [1][2] |
| Mitotic Duration | hTERT-RPE1 and CFPAC-1 cell lines | 2.5 µM | Greatly increased duration of mitosis | - | Normal mitotic duration | [3] |
| Centrosome-Dependent Microtubule Nucleation (Aster Formation) | In vitro assay with isolated Spisula or mammalian centrosomes | 0.025 - 2.5 µM | Concentration-dependent inhibition of aster formation | DMSO control | Rapid nucleation of astral microtubule arrays | [3][4] |
| Cell Viability (IC50) | Various human tumor cell lines | - | Mean IC50 of 118 nM | - | - | [3] |
| TIMP Gene Expression | A2780 (drug-sensitive) and A2780cp (drug-resistant) ovarian carcinoma cell lines | 0.1 µg/ml | Upregulation of Tissue Inhibitor of Matrix Metalloproteinases (TIMP) gene | Untreated cells | Basal TIMP expression | [5] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA Expression
-
Cell Culture and Treatment: K2/ARS cells were cultured in appropriate media and treated with 3 µM this compound for 48 hours. Control cells were left untreated.
-
RNA Extraction: Total RNA was extracted from both treated and untreated cells using a standard RNA isolation kit.
-
Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The MDR1 and a housekeeping gene (e.g., GAPDH) cDNA were amplified using specific primers.
-
Analysis: PCR products were resolved on an agarose gel, and the band intensities were quantified to determine the relative expression of MDR1 mRNA, normalized to the housekeeping gene.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding
-
Nuclear Extract Preparation: Nuclear extracts were prepared from cells of interest to isolate nuclear proteins, including the NF-Y transcription factor.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the Y-box consensus sequence from the MDR1 promoter was labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe was incubated with the nuclear extract in the presence or absence of this compound.
-
Electrophoresis: The reaction mixtures were separated on a non-denaturing polyacrylamide gel.
-
Detection: The gel was dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes) to visualize the protein-DNA complexes. A shift in the mobility of the probe indicates protein binding, and a reduction in this shift in the presence of this compound indicates inhibition of binding.
In Vitro Centrosome-Dependent Microtubule Nucleation Assay
-
Centrosome Isolation: Centrosomes were isolated from Spisula oocytes or mammalian cells through sucrose gradient centrifugation.
-
Reaction Mixture: The isolated centrosomes were mixed with purified tubulin, GTP, and a buffer solution. This compound at various concentrations or a DMSO control was added to the mixture.
-
Nucleation Induction: The reaction was initiated by warming the mixture to promote microtubule polymerization from the centrosomes.
-
Microscopy: The formation of microtubule asters was observed and documented using fluorescence microscopy after staining the microtubules with a fluorescently labeled antibody or dye.
-
Quantification: The number and length of microtubules in the asters were quantified to assess the inhibitory effect of this compound.
Visualizing the this compound Signaling Network
The following diagrams illustrate the key signaling pathways affected by this compound, providing a clear visual representation of its mechanism of action.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling HMN-176: A Novel Agent in Overcoming Chemotherapy Resistance
A comprehensive analysis of HMN-176's role in enhancing chemosensitivity, benchmarked against established therapeutic strategies. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and methodologies, to evaluate the potential of this compound in oncology.
This compound, the active metabolite of the orally available prodrug HMN-214, has emerged as a promising small molecule with the ability to resensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutic agents. This guide delves into the cross-validation of this compound's impact on chemosensitivity, presenting a comparative analysis with other agents and detailing the experimental frameworks used to establish its efficacy.
Reversing Multidrug Resistance: A Comparative Overview
This compound's primary mechanism of action involves the restoration of chemosensitivity in cancer cells that have developed resistance to a broad spectrum of cytotoxic drugs. This is a significant challenge in cancer therapy, often linked to the overexpression of the multidrug resistance gene 1 (MDR1), which encodes for the P-glycoprotein (P-gp) efflux pump.
Our analysis indicates that this compound demonstrates a unique dual mechanism: it not only exhibits its own cytotoxic effects but also downregulates the expression of MDR1.[1][2] This sets it apart from some conventional chemotherapeutic agents which can inadvertently induce MDR1 expression, leading to acquired resistance.
| Feature | This compound | Verapamil (First-Generation P-gp Inhibitor) | Tariquidar (Third-Generation P-gp Inhibitor) | Paclitaxel (Chemotherapeutic Agent) |
| Primary Mechanism | Downregulation of MDR1 expression via NF-Y inhibition; Cytotoxicity; PLK1 interaction | Competitive inhibition of P-gp | Non-competitive, potent inhibition of P-gp | Microtubule stabilization, inducing mitotic arrest |
| Impact on MDR1 Expression | Suppresses MDR1 mRNA and protein levels[1] | No direct effect on expression, may induce it long-term | No direct effect on expression | Can induce MDR1 expression |
| Intrinsic Cytotoxicity | Yes[2] | Low | Low | High |
| Reported Side Effects | Neutropenia (as prodrug HMN-214)[2] | Cardiovascular toxicities | Generally well-tolerated, some hematological toxicity | Neuropathy, myelosuppression |
Delving into the Molecular Mechanism: The NF-Y and PLK1 Pathways
This compound's ability to counteract multidrug resistance stems from its interaction with key cellular pathways. A pivotal mechanism is its targeting of the transcription factor NF-Y.[1][2] NF-Y is crucial for the basal expression of the MDR1 gene. This compound inhibits the binding of NF-Y to the Y-box consensus sequence within the MDR1 promoter, thereby suppressing its transcription.[1]
Furthermore, this compound has been shown to interfere with the function of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[3][4] Unlike typical PLK1 inhibitors, this compound does not directly inhibit its kinase activity but rather alters its subcellular localization, leading to mitotic arrest and cell death.[2][3]
Figure 1. Signaling pathway of this compound in enhancing chemosensitivity.
Experimental Protocols for Assessing Chemosensitivity
The following methodologies are central to evaluating the efficacy of this compound in reversing chemotherapy resistance.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of a drug that inhibits cell growth by 50% (GI50) and to assess the cytotoxic effects of this compound alone and in combination with other chemotherapeutic agents.
Protocol:
-
Cell Culture: Human cancer cell lines, including both parental (drug-sensitive) and their multidrug-resistant subclones (e.g., K2 and K2/ARS ovarian cancer cells), are cultured under standard conditions.[1]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, a chemotherapeutic agent (e.g., Adriamycin), or a combination of both.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as the sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: The GI50 values are calculated from the dose-response curves. A significant decrease in the GI50 of the chemotherapeutic agent in the presence of this compound indicates chemosensitization. For instance, treatment of K2/ARS cells with 3 µM this compound decreased the GI50 of Adriamycin by approximately 50%.[1]
Gene and Protein Expression Analysis
Objective: To quantify the effect of this compound on the expression of the MDR1 gene and its protein product, P-glycoprotein.
Protocols:
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
-
RNA Extraction: Total RNA is extracted from treated and untreated cells.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The MDR1 and a housekeeping gene (e.g., GAPDH) are amplified using specific primers.
-
Analysis: The PCR products are resolved by gel electrophoresis and quantified to determine the relative mRNA levels of MDR1. Studies have shown that this compound significantly suppresses MDR1 mRNA expression.[1]
-
-
Western Blotting:
-
Protein Extraction: Total protein lysates are prepared from treated and untreated cells.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for P-glycoprotein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. A reduction in the intensity of the P-gp band in this compound-treated cells confirms its downregulatory effect at the protein level.[1]
-
In Vivo Xenograft Studies
Objective: To evaluate the antitumor activity and chemosensitizing effect of this compound's prodrug, HMN-214, in a living organism.
Protocol:
-
Tumor Implantation: Human tumor cells (e.g., KB-A.1, an Adriamycin-resistant cell line) are subcutaneously implanted into immunodeficient mice.[1]
-
Drug Administration: Once tumors are established, mice are treated with HMN-214 (administered orally), a chemotherapeutic agent, or a combination of both.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, and the expression of MDR1 mRNA can be analyzed. Oral administration of HMN-214 has been shown to suppress MDR1 mRNA expression in mouse xenograft models.[1]
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
HMN-176: A Comparative Analysis of Efficacy in Chemoresistant and Chemosensitive Cancer Cells
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on the efficacy of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, with a focus on its activity in cancer cells exhibiting resistance to conventional chemotherapeutics. While direct comparative studies on cisplatin-sensitive versus cisplatin-resistant cell lines are limited in the public domain, this document synthesizes the available preclinical data, primarily from studies on multidrug-resistant (MDR) cancer cell models, which have implications for understanding its potential in treating cisplatin-resistant tumors.
Executive Summary
This compound has demonstrated a capacity to circumvent multidrug resistance in preclinical models, particularly in Adriamycin-resistant human ovarian cancer cells.[1][2] The primary mechanism of action involves the downregulation of the multidrug resistance gene (MDR1), which is a key factor in resistance to a variety of chemotherapy agents.[1][2] This is achieved through the inhibition of the transcription factor NF-Y.[1][2] While not directly focused on cisplatin resistance, studies have indicated low levels of cross-resistance to cisplatin in tumor specimens treated with this compound, suggesting a potential therapeutic avenue for cisplatin-refractory cancers.[3]
Quantitative Data on this compound and Chemosensitivity
The following table summarizes the key quantitative findings from a study on the Adriamycin-resistant K2/ARS human ovarian cancer cell line. This data illustrates the ability of this compound to restore sensitivity to a conventional chemotherapeutic agent.
| Cell Line | Treatment | GI50 of Adriamycin | Fold Change in Sensitivity | Reference |
| K2/ARS | Control (vehicle) | ~790-fold higher than sensitive parent cells | - | [2] |
| K2/ARS | 3 µM this compound (48h pre-treatment) | Decreased by ~50% | ~2-fold increase | [1][2] |
Table 1: Effect of this compound on Adriamycin Sensitivity in Multidrug-Resistant Ovarian Cancer Cells.
A study also evaluated the cross-resistance of the K2/ARS cell line to various agents, including this compound.
| Agent | Fold Cross-Resistance in K2/ARS cells | Reference |
| Adriamycin | 790 | [2] |
| Taxol | 1650 | [2] |
| Vincristine | 1800 | [2] |
| This compound | 14.3 | [2] |
Table 2: Cross-Resistance Profile of Adriamycin-Resistant K2/ARS Ovarian Cancer Cells. The significantly lower cross-resistance to this compound suggests it may be effective against cells with certain multidrug resistance phenotypes.
Mechanism of Action: Overcoming Multidrug Resistance
This compound circumvents multidrug resistance by targeting the expression of the MDR1 gene. The product of this gene, P-glycoprotein, is an ATP-dependent efflux pump that actively removes various chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
The signaling pathway for this compound-mediated MDR1 suppression is as follows:
Caption: this compound inhibits NF-Y, suppressing MDR1 transcription and drug efflux.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Drug Treatment
Human ovarian cancer cell lines, such as the Adriamycin-resistant K2/ARS and its sensitive parent line K2, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments involving this compound, the compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at specified concentrations for indicated durations.[2]
Cell Viability and Growth Inhibition (GI50) Assay
The cytotoxic effects of this compound and/or other chemotherapeutic agents are determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for determining cell viability and GI50 using the MTT assay.
Western Blot Analysis
Western blotting is used to assess the protein levels of MDR1 (P-glycoprotein).
-
Cell Lysis: Cells are treated with this compound, harvested, and lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for P-glycoprotein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR is employed to measure the mRNA expression levels of the MDR1 gene.
-
RNA Extraction: Total RNA is isolated from this compound-treated and control cells using a method such as TRIzol extraction.[2]
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The MDR1 cDNA is amplified by PCR using specific primers. A housekeeping gene (e.g., GAPDH) is also amplified as an internal control.
-
Gel Electrophoresis: The PCR products are separated on an agarose gel and visualized by ethidium bromide staining. The intensity of the bands is quantified to determine the relative expression of MDR1 mRNA.[2]
Luciferase Reporter Assay
This assay is used to determine the effect of this compound on the promoter activity of the MDR1 gene.
-
Plasmid Construction: A reporter plasmid is constructed containing the luciferase gene under the control of the MDR1 promoter region containing the Y-box.
-
Transfection: Cancer cells are transfected with the reporter plasmid.
-
Drug Treatment: The transfected cells are treated with various concentrations of this compound.
-
Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the MDR1 promoter.[1]
Conclusion
The available evidence strongly suggests that this compound is effective in overcoming multidrug resistance, a phenotype that can contribute to cisplatin resistance. Its mechanism of action, involving the suppression of MDR1 gene expression via NF-Y inhibition, provides a clear rationale for its potential use in treating chemoresistant cancers.[1][2] The observation of low cross-resistance to this compound in multidrug-resistant cell lines is promising.[2] However, further studies are imperative to directly compare the efficacy of this compound in cisplatin-sensitive versus cisplatin-resistant cell lines and to elucidate its effects on the specific molecular pathways that govern cisplatin resistance. Such research will be critical in determining the clinical potential of this compound as a therapeutic agent for patients with cisplatin-refractory tumors.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the mitotic arrest induced by HMN-176 and vinca alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action, cytotoxicity, and effects on tubulin polymerization of the novel anti-cancer agent HMN-176 and the well-established class of chemotherapeutics, the Vinca alkaloids. The information presented is supported by experimental data to aid in research and drug development decisions.
At a Glance: Key Differences in Mitotic Arrest Induction
| Feature | This compound | Vinca Alkaloids (e.g., Vincristine) |
| Primary Mechanism | Inhibition of centrosome-dependent microtubule nucleation[1][2][3] | Inhibition of tubulin polymerization by binding to β-tubulin[4] |
| Effect on Spindle | Formation of short or multipolar spindles[1][2][3] | Dissolution of the mitotic spindle[5] |
| Cell Cycle Arrest | G2/M phase[1] | Metaphase of M-phase[6] |
| Apoptosis Induction | Intrinsic pathway, caspase-9 dependent[3] | Can be independent of mitotic arrest, involving NF-κB and ROS-mediated JNK activation[7][8] |
Data Presentation
Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Vincristine in various cancer cell lines. It is important to note that these values are compiled from different studies and are not from direct head-to-head comparisons in the same experiment. Therefore, direct comparison of potency should be made with caution.
| Cell Line | Compound | IC50 | Reference |
| Human Ovarian Cancer (K2/ARS - Adriamycin Resistant) | This compound | ~3 µM (reverses Adriamycin resistance) | [9] |
| Human Transitional Cell Carcinoma (TCC) | Vincristine | 40 µg/ml (cytotoxicity enhanced by Mogoltacin) | [10] |
| Human Cancer Cell Lines (various) | Vincristine | Varies by cell line | [11][12] |
| HeLa (Cervix Adenocarcinoma) | Avarol (for context) | 10.22 ± 0.28 µg/mL | [13] |
Tubulin Polymerization
Both this compound and Vinca alkaloids interfere with microtubule dynamics, a critical process for mitotic spindle formation. However, their specific effects on tubulin polymerization differ.
| Compound | Effect on Tubulin Polymerization | Quantitative Data | Reference |
| HMN-214 (prodrug of this compound) | Inhibits tubulin polymerization | Identified as an inhibitor in a high-content imaging screen. Specific IC50 for polymerization not provided in the comparative context. | [7] |
| Vincristine | Inhibits tubulin polymerization | Validated as a known inhibitor in the same screen. | [7] |
| Vinblastine | Prevents polymerization by 50% | 4.3 x 10-7 mole/liter (for 3.0 mg/ml tubulin) | [14] |
| Vincristine, Vinblastine, Vinorelbine | Inhibit microtubule assembly and induce tubulin self-association | Vincristine has the highest affinity for tubulin, while vinorelbine has the lowest. | [6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound and vinca alkaloids on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vinca alkaloid (e.g., vincristine) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth[12][15].
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (to promote polymerization), and the test compound (this compound or a vinca alkaloid) at various concentrations. Include a positive control (e.g., another known tubulin inhibitor) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate of polymerization and the percentage of inhibition for each compound concentration to determine the IC50 for tubulin polymerization inhibition[14].
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.
-
Cell Treatment: Treat cells with this compound or a vinca alkaloid for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content versus cell count. The peaks will represent cells in the G0/G1, S, and G2/M phases. Quantify the percentage of cells in each phase.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and Vinca alkaloids in inducing mitotic arrest and a general experimental workflow for their comparison.
Caption: this compound induced mitotic arrest pathway.
Caption: Vinca alkaloid induced mitotic arrest pathway.
Caption: Workflow for comparing this compound and Vinca alkaloids.
References
- 1. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of cytotoxicity and mitotic spindle dissolution by vinblastine in mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mogoltacin enhances vincristine cytotoxicity in human transitional cell carcinoma (TCC) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]
- 14. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of NF-Y Inhibition in HMN-176's Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HMN-176, a promising anti-cancer agent, with other strategies targeting the transcription factor NF-Y. We delve into the experimental data validating NF-Y inhibition as a key mechanism of this compound's action and present a comparative analysis of alternative NF-Y inhibitors.
Introduction: this compound and the NF-Y Transcription Factor
This compound is the active metabolite of the orally available prodrug HMN-214 and has demonstrated potent antitumor activity in preclinical studies.[1][2] A pivotal aspect of its mechanism of action is the inhibition of the Nuclear Factor Y (NF-Y), a heterotrimeric transcription factor crucial for the expression of a wide array of genes involved in cell cycle progression, proliferation, and metabolism.[3][4]
NF-Y binds to the highly conserved CCAAT box sequence in the promoter region of its target genes.[5] The NF-Y complex consists of three subunits: NF-YA, NF-YB, and NF-YC. All three are required for high-affinity DNA binding and transcriptional activation.[6] Overexpression of NF-Y, particularly the NF-YA subunit, has been observed in various cancers and is often associated with a poor prognosis, making it an attractive target for cancer therapy.[7][8]
This compound has been shown to circumvent multidrug resistance in cancer cells by downregulating the expression of the multidrug resistance gene (MDR1). This effect is achieved by inhibiting the binding of NF-Y to the Y-box (a CCAAT-containing element) in the MDR1 promoter.[1]
Validating this compound's Mechanism: NF-Y Inhibition
The role of NF-Y inhibition in the therapeutic activity of this compound has been substantiated through several key experiments. These studies demonstrate that this compound directly interferes with NF-Y's ability to bind DNA, leading to the downregulation of target genes like MDR1.
Experimental Evidence for NF-Y Inhibition by this compound
The primary evidence for this compound's effect on NF-Y comes from a seminal study that elucidated its mechanism of action. The key findings are summarized below:
-
Suppression of MDR1 Expression: Treatment of multidrug-resistant human ovarian cancer cells (K2/ARS) with this compound resulted in a significant decrease in both MDR1 mRNA and protein levels.[1]
-
Inhibition of MDR1 Promoter Activity: Using a luciferase reporter assay, this compound was shown to inhibit the promoter activity of the MDR1 gene in a dose-dependent manner.[1]
-
Disruption of NF-Y Binding to the MDR1 Promoter: An electrophoretic mobility shift assay (EMSA) demonstrated that this compound directly inhibits the binding of the NF-Y protein complex to the Y-box sequence within the MDR1 promoter.[1]
These findings collectively provide strong evidence that this compound exerts its chemosensitizing effect by targeting the NF-Y transcription factor.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data from preclinical studies on this compound.
| Parameter | Cell Line | Value | Reference |
| Adriamycin GI50 Reduction | K2/ARS (human ovarian cancer) | ~50% with 3 µM this compound | [1] |
| MDR1 Promoter Activity Inhibition | HeLa cells | Dose-dependent inhibition | [1] |
| Inhibition of NF-Y Binding (EMSA) | HeLa nuclear extract | Dose-dependent inhibition | [1] |
| In vitro Cytotoxicity (IC50) | Various human tumor cell lines | nM range | [9] |
Comparative Analysis of NF-Y Inhibitors
While this compound represents a key example of an NF-Y inhibitor, several other strategies have been explored to target this transcription factor. This section compares this compound with other classes of NF-Y inhibitors.
Small Molecule Inhibitors
Small molecules offer a promising avenue for targeting transcription factors, which have traditionally been considered "undruggable."
-
GWL-78: This pyrrolobenzodiazepine-poly(N-methylpyrrole) conjugate has been shown to inhibit the binding of NF-Y to DNA.[2][10] EMSA and chromatin immunoprecipitation (ChIP) assays confirmed that GWL-78 displaces NF-Y from the promoters of cell cycle-related genes, leading to cell cycle arrest.[10]
-
Suramin: Originally developed as an anti-parasitic drug, suramin has been identified as a potential NF-Y inhibitor.[7][11] It is thought to bind to the histone fold domains of the NF-YB/NF-YC subunits, thereby preventing DNA binding.[7] However, suramin is a promiscuous drug with multiple targets, which may lead to off-target effects.[12][13]
| Inhibitor | Mechanism of Action | Selectivity | Preclinical Evidence |
| This compound | Inhibits NF-Y binding to DNA | Appears to be a primary mechanism for MDR1 downregulation | Potent antitumor activity and circumvention of multidrug resistance in vitro and in vivo.[1][9] |
| GWL-78 | Displaces NF-Y from CCAAT motifs | Targets NF-Y binding to multiple promoters | Inhibition of cell cycle progression in NIH3T3 cells.[10] |
| Suramin | Binds to NF-YB/NF-YC histone fold domains | Non-selective, multiple targets | Inhibition of proliferation in various cancer cell lines.[13] |
Other Investigational Approaches
Beyond small molecules, other strategies are being investigated to modulate NF-Y activity.
-
Peptide-Based Inhibitors: Peptides that mimic the interaction domains of NF-Y subunits or their binding partners could potentially disrupt the formation of the functional NF-Y complex. This approach is still in the early stages of development for targeting NF-Y.
-
RNA Interference (RNAi): RNAi technologies, such as small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can be used to specifically silence the expression of one or more NF-Y subunits. Studies have shown that knockdown of NF-YA can reduce cancer cell proliferation and sensitize them to chemotherapy.[14][15] However, the delivery of RNAi therapeutics in a clinical setting remains a significant challenge.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to validate the role of NF-Y inhibition in this compound's activity.
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay measures the transcriptional activity of the MDR1 promoter in the presence of this compound.
-
Cell Culture and Transfection:
-
HeLa cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are transiently co-transfected with a luciferase reporter plasmid containing the MDR1 promoter upstream of the luciferase gene and a β-galactosidase expression vector (for normalization).
-
-
Treatment:
-
After 24 hours, the transfected cells are treated with varying concentrations of this compound or vehicle control.
-
-
Luciferase Assay:
-
After 48 hours of treatment, cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
β-galactosidase activity is measured to normalize for transfection efficiency.
-
-
Data Analysis:
-
Relative luciferase activity is calculated as the ratio of luciferase to β-galactosidase activity.
-
The inhibitory effect of this compound is determined by comparing the relative luciferase activity in treated cells to that in control cells.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to directly visualize the inhibition of NF-Y binding to its DNA consensus sequence by this compound.
-
Probe Preparation:
-
A double-stranded oligonucleotide probe containing the Y-box sequence from the MDR1 promoter is synthesized.
-
The probe is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Binding Reaction:
-
HeLa nuclear extract, as a source of NF-Y, is pre-incubated with varying concentrations of this compound or vehicle control.
-
The ³²P-labeled probe is then added to the mixture and incubated to allow for protein-DNA binding.
-
-
Electrophoresis:
-
The binding reactions are resolved on a non-denaturing polyacrylamide gel.
-
-
Visualization:
-
The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA-protein complexes.
-
A decrease in the intensity of the shifted band corresponding to the NF-Y-DNA complex indicates inhibition of binding by this compound.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays can be used to confirm the inhibition of NF-Y binding to the endogenous MDR1 promoter within intact cells.
-
Cross-linking and Chromatin Preparation:
-
K2/ARS cells are treated with this compound or vehicle control.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
Cells are lysed, and the chromatin is sheared into small fragments by sonication.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific for an NF-Y subunit (e.g., NF-YA or NF-YB) or a control IgG.
-
Antibody-bound chromatin complexes are captured using protein A/G-agarose or magnetic beads.
-
-
Reverse Cross-linking and DNA Purification:
-
The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
The immunoprecipitated DNA is purified.
-
-
Quantitative PCR (qPCR):
-
The amount of the MDR1 promoter DNA in the immunoprecipitated samples is quantified by qPCR using primers specific for the Y-box region.
-
-
Data Analysis:
-
The enrichment of the MDR1 promoter in the NF-Y immunoprecipitated samples is calculated relative to the input and control IgG samples.
-
A decrease in the enrichment of the MDR1 promoter in this compound-treated cells compared to control cells indicates inhibition of NF-Y binding in vivo.
-
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA binding of the NF-Y transcription factor by the pyrrolobenzodiazepine-polyamide conjugate GWL-78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-Y in cancer: Impact on cell transformation of a gene essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A survey of 178 NF-Y binding CCAAT boxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-YB/NF-YC structure gives insight into DNA binding and transcription regulation by CCAAT factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis of Inhibition of the Pioneer Transcription Factor NF-Y by Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and function of NF-Y subunits in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Structural Basis of Inhibition of the Pioneer Transcription Factor NF-Y by Suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suramin inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific inhibition of NF-Y subunits triggers different cell proliferation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-YA ISOFORMS ROLES IN CLAUDIN LOW CANCERS [air.unimi.it]
A Head-to-Head Battle: HMN-176 Versus Other MDR1 Inhibitors in Reversing Multidrug Resistance
For Immediate Release
In the ongoing fight against cancer, a significant hurdle remains: multidrug resistance (MDR). A key player in this phenomenon is the cell membrane protein MDR1 (P-glycoprotein), which actively pumps chemotherapy drugs out of cancer cells, rendering them ineffective. Researchers have long sought potent MDR1 inhibitors to restore the efficacy of these life-saving treatments. This guide provides a comprehensive side-by-side comparison of HMN-176, a promising MDR1 inhibitor, with other established inhibitors, offering researchers, scientists, and drug development professionals a detailed look at the supporting experimental data and methodologies.
This compound, the active metabolite of the prodrug HMN-214, distinguishes itself by not only inhibiting MDR1 function but also by down-regulating its expression. This dual mechanism of action offers a potentially more durable and effective approach to overcoming multidrug resistance.
Quantitative Comparison of MDR1 Inhibitors
The following tables summarize the key quantitative data for this compound and other well-known MDR1 inhibitors, providing a clear comparison of their potency and effects.
Table 1: Potency of MDR1 Inhibitors
| Inhibitor | Target/Assay | Cell Line | IC50 Value |
| This compound | Cytotoxicity (Mean) | Various Human Tumor Cell Lines | 118 nM[1] |
| Tariquidar | P-gp ATPase Activity | - | 43 nM[2] |
| Zosuquidar | Etoposide Transport | Caco-2 | 1.53 µM[3] |
| Verapamil | P-gp Inhibition | - | ~0.38 µmol/L[4] |
Table 2: Efficacy in Reversing Drug Resistance
| Inhibitor | Effect on MDR1/Drug Resistance | Concentration | Cell Line |
| This compound | ~50% decrease in GI50 of Adriamycin | 3 µM | K2/ARS (human ovarian cancer)[5] |
| This compound | 56% suppression of MDR1 mRNA expression | 3 µM | -[1] |
| Verapamil | 3- to 6-fold decrease in mdr1 mRNA levels | 15-50 µM | K562/ADR, CEM VLB100 (leukemic cell lines)[6] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
This compound's unique mechanism of action involves the inhibition of the transcription factor NF-Y, which is crucial for the basal expression of the MDR1 gene.[5] This contrasts with many other MDR1 inhibitors that primarily act by directly blocking the P-glycoprotein pump. Furthermore, this compound exhibits cytotoxic effects through its interaction with polo-like kinase-1 (PLK1), a key regulator of the cell cycle.
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating MDR1 inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of an inhibitor required to produce 50% inhibition of cell growth (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well microplate at a density of 3,000-10,000 cells per well.
-
Drug Treatment: After 24 hours, add the MDR1 inhibitor at various concentrations to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. The living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.[1]
Western Blot for MDR1 Protein Expression
This technique is used to detect and quantify the amount of MDR1 protein in cells after treatment with an inhibitor.
-
Cell Lysis: Treat cancer cells with the MDR1 inhibitor for a specified time, then lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MDR1.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponds to the amount of MDR1 protein.
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay measures the transcriptional activity of the MDR1 gene promoter in response to an inhibitor.
-
Plasmid Construction: Clone the MDR1 promoter sequence into a luciferase reporter vector.
-
Transfection: Transfect the cancer cells with the MDR1 promoter-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Inhibitor Treatment: Treat the transfected cells with the MDR1 inhibitor.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Add the appropriate substrate for each luciferase (Firefly and Renilla) and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the MDR1 promoter.[5][7][8]
This guide provides a foundational comparison of this compound with other MDR1 inhibitors. The unique dual-action mechanism of this compound, targeting both MDR1 expression and function, alongside its cytotoxic effects, positions it as a compelling candidate for further investigation in the quest to overcome multidrug resistance in cancer therapy. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to this critical area of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The putative P-gp inhibitor telmisartan does not affect the transcellular permeability and cellular uptake of the calcium channel antagonist verapamil in the P-glycoprotein expressing cell line MDCK II MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for transcriptional control of human mdr1 gene expression by verapamil in multidrug-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. med.emory.edu [med.emory.edu]
Safety Operating Guide
Navigating the Disposal of HMN-176: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of HMN-176, ensuring compliance with safety standards and fostering a secure research environment.
This compound, a potent anticancer agent, requires careful management throughout its lifecycle in the laboratory, including its final disposal.[1] Adherence to the following protocols will mitigate risks and ensure the safe management of this compound.
Key Safety and Handling Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2] However, as with any chemical, standard laboratory precautions should be strictly followed.
| Property[2] | Information[2] |
| GHS Classification | Not classified as hazardous |
| Signal Word | None |
| Hazard Pictograms | None |
| Hazard Statements | None |
| Personal Precautions | Standard laboratory personal protective equipment (PPE) should be worn. |
| Environmental Precautions | Do not allow to enter sewers, surface water, or ground water. |
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of solid this compound is mechanical removal and placement in appropriate waste streams. This procedure is designed for uncontaminated, solid this compound waste.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and gloves.
2. Waste Collection:
-
Carefully collect the solid this compound waste using a scoop or spatula.
-
Minimize the creation of dust during this process.
3. Waste Containment:
-
Place the collected solid waste into a clearly labeled, sealed, and rigid container. A cardboard box or a designated non-hazardous solid waste container is suitable.[1]
-
The label should clearly identify the contents as "Non-hazardous solid waste: this compound".
4. Final Disposal:
-
Do not dispose of the container in a standard laboratory trash can that is handled by custodial staff.[1]
-
Transport the sealed container directly to the designated area for non-hazardous solid chemical waste, which is typically an outside dumpster for the facility.[1]
5. Decontamination of Emptied Containers:
-
For empty containers that previously held this compound, deface or remove the original label to prevent misuse.[1]
-
Dispose of the empty, defaced container in the regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of solid this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the research community. Always consult your institution's specific waste management policies for any additional requirements.
References
Essential Safety and Logistical Information for Handling HMN-176
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical information for the handling of HMN-176, a potent anticancer agent. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to provide clear operational and disposal plans.
This compound is an active metabolite of the prodrug HMN-214 and has demonstrated significant cytotoxicity against a variety of cancer cell lines.[1] It functions as a mitotic inhibitor by interfering with polo-like kinase-1 (plk1).[2] Given its cytotoxic nature, stringent adherence to safety protocols is mandatory to prevent occupational exposure.
Contradictory Safety Information and Recommended Precaution
A Safety Data Sheet (SDS) for this compound (CAS No. 173529-10-7) states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and does not require specific personal protective equipment.[3] However, this information is inconsistent with its documented potent cytotoxic activity.[1][4] Therefore, as a precautionary measure, this compound must be handled with the same level of care as other cytotoxic and hazardous compounds.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. It is imperative that all personnel are trained in the proper donning and doffing of this equipment to minimize contamination risk.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloving recommended. | To prevent dermal absorption of the cytotoxic agent.[5] |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | To protect skin and personal clothing from contamination.[6] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | To protect eyes from splashes or aerosols.[7] |
| Respiratory Protection | A surgical mask is required at a minimum. For procedures with a high risk of aerosolization (e.g., handling powders), a fit-tested N95 respirator is recommended. | To prevent inhalation of airborne particles.[8][9] |
| Shoe Covers | Disposable shoe covers. | To prevent the spread of contamination outside of the designated handling area.[6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow should be adopted for all procedures involving this compound.
Figure 1: this compound Handling Workflow
Disposal Plan for this compound Waste
Due to its cytotoxic properties, all waste generated from the handling of this compound must be treated as hazardous chemical waste.[10] A clear and systematic disposal process is mandatory to ensure environmental safety and regulatory compliance.
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste | Puncture-resistant, leak-proof container with a secure lid. | "Hazardous Waste - Cytotoxic" and list all chemical components. | Collection by the institution's Environmental Health and Safety (EHS) department.[11] |
| Liquid Waste | Chemically compatible, leak-proof container with a secure screw-top cap. | "Hazardous Waste - Cytotoxic" and list all chemical components and their approximate percentages. | Collection by the institution's EHS department.[11] |
| Sharps | Designated sharps container. | "Hazardous Waste - Sharps/Cytotoxic" | Collection by the institution's EHS department. |
The following diagram outlines the step-by-step procedure for the disposal of this compound waste.
Figure 2: this compound Waste Disposal Plan
Experimental Protocols
While specific experimental protocols will vary, the following general principles must be applied when working with this compound:
-
Stock Solution Preparation: All manipulations involving the solid form of this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. Solubilization should be performed using appropriate solvents as indicated by the supplier (e.g., DMSO).[1]
-
Cell Culture Applications: When treating cells with this compound, all manipulations of cell culture plates and flasks should be performed in a Class II biological safety cabinet. All contaminated media, serological pipettes, and other disposable items must be disposed of as cytotoxic waste.
-
Spill Management: In the event of a spill, the area should be immediately secured.[8] Personnel should don appropriate PPE before cleaning the spill with an absorbent material from a designated cytotoxic spill kit. All materials used for cleanup must be disposed of as cytotoxic waste.[8]
By adhering to these stringent safety and logistical protocols, researchers can safely handle this compound while minimizing the risk of exposure and ensuring environmental protection. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for additional requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. ipservices.care [ipservices.care]
- 9. england.nhs.uk [england.nhs.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
